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  • Product: 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
  • CAS: 76504-50-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of 1,1-Dimethoxy-4-phenyl-3-buten-2-one Executive Summary In modern drug development and advanced organic synthesis, the strategic use of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of 1,1-Dimethoxy-4-phenyl-3-buten-2-one

Executive Summary

In modern drug development and advanced organic synthesis, the strategic use of bifunctional building blocks is critical for constructing complex molecular architectures. 1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8), also known as (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one, is a highly versatile aliphatic-aromatic enone.

By integrating an α,β -unsaturated ketone (Michael acceptor) with a terminal dimethyl acetal, this molecule allows chemists to perform chemoselective transformations. The acetal group effectively masks a highly reactive terminal aldehyde, preventing unwanted polymerization or self-condensation during nucleophilic attacks on the enone system. This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols for researchers and application scientists.

Physicochemical Profiling

Understanding the fundamental physical parameters of 1,1-dimethoxy-4-phenyl-3-buten-2-one is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The data below is synthesized from the[1] and [2].

PropertyValue
IUPAC Name (3E)-1,1-dimethoxy-4-phenylbut-3-en-2-one
CAS Registry Number 55980-64-8
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES String COC(OC)C(=O)/C=C/C1=CC=CC=C1
Physical State Viscous liquid to low-melting solid (ambient temp)
Solubility Profile Soluble in Methanol, DCM, THF; Insoluble in H₂O
Stability Stable under neutral/basic conditions; Labile to acid

Structural and Mechanistic Analysis

The synthetic value of 1,1-dimethoxy-4-phenyl-3-buten-2-one lies in its orthogonally reactive centers. As an Application Scientist, it is crucial to understand the causality behind its reactivity to design effective synthetic routes:

  • C4 β -Carbon (Electrophilic Center): The extended conjugation from the phenyl ring through the alkene to the carbonyl oxygen makes the β -carbon highly susceptible to conjugate (Michael) addition by soft nucleophiles (e.g., thiols, cuprates). The resulting enolate is stabilized by the adjacent carbonyl.

  • C2 Carbonyl Group: Hard nucleophiles (e.g., Grignard reagents, hydrides) will bypass the β -carbon and attack the C2 carbonyl directly via 1,2-addition.

  • C1 Dimethyl Acetal: Under basic or neutral conditions, the acetal is inert, acting as a robust protecting group. Upon exposure to aqueous acid (e.g., TFA or HCl), it rapidly hydrolyzes to reveal a terminal aldehyde, enabling subsequent condensation reactions (e.g., forming pyrimidines or pyrazoles).

Reactivity Core 1,1-dimethoxy-4-phenyl-3-buten-2-one Site1 C4: β-Carbon (Michael Acceptor) Core->Site1 Conjugate Addition Site2 C2: Carbonyl Group (Nucleophilic Attack) Core->Site2 1,2-Addition Site3 C1: Dimethyl Acetal (Deprotection) Core->Site3 Acidic Hydrolysis

Fig 1: Chemoselective reactivity map of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

Synthetic Methodologies: The Pyrolysis Pathway

The most authoritative and historically validated method for synthesizing this compound is the thermal pyrolysis of α -diazo ketones, originally documented by Woolsey and Khalil in the[3].

Mechanistic Causality: When 2-diazo-1-(3-phenyl-oxiranyl)-ethanone is refluxed in methanol, thermal energy drives the extrusion of nitrogen gas ( N2​ ), generating a highly reactive, electron-deficient ketocarbene intermediate. Methanol acts not just as a solvent, but as a nucleophile, trapping the carbene. This nucleophilic attack triggers a cascade that opens the adjacent oxirane (epoxide) ring, ultimately yielding the dimethoxy acetal enone.

Synthesis A 2-diazo-1-(3-phenyl- oxiranyl)-ethanone B Thermal Pyrolysis (Refluxing MeOH) A->B Heat C Ketocarbene Intermediate B->C -N2 Extrusion D Target Enone (CAS: 55980-64-8) C->D +MeOH / Ring Opening

Fig 2: Thermal pyrolysis workflow for synthesizing the target enone via a ketocarbene.

Experimental Protocol: Self-Validating Pyrolysis Workflow

To ensure scientific integrity, the following step-by-step protocol incorporates In-Process Controls (IPCs) to create a self-validating experimental system.

Reagents & Equipment:

  • Precursor: 2-diazo-1-(3-phenyl-oxiranyl)-ethanone (1.0 eq)

  • Solvent/Reactant: Anhydrous Methanol (High excess, 0.1 M relative to precursor)

  • Equipment: Flame-dried round-bottom flask, reflux condenser, nitrogen line, oil bath.

Step-by-Step Methodology:

  • System Preparation & Purging: Charge the flame-dried round-bottom flask with the diazo precursor. Self-Validation Check 1: Run an IR scan of the starting material; confirm the presence of the strong diazo stretching frequency at ~2100 cm⁻¹.

  • Solvent Addition: Dissolve the precursor in anhydrous methanol under a continuous nitrogen atmosphere to prevent oxidative side reactions.

  • Thermal Activation: Lower the flask into a pre-heated oil bath set to 70°C (reflux temperature of methanol).

  • Reaction Monitoring (IPC): Observe the evolution of nitrogen gas (bubbling). Self-Validation Check 2: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot disappears and gas evolution ceases (typically 48 hours).

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to yield a crude brown oil.

  • Purification: Purify the crude mixture via Gas-Liquid Chromatography (GLC) or vacuum distillation.

  • Final Validation: Self-Validation Check 3: Analyze the purified product via ¹H NMR. The successful formation of the acetal is confirmed by a sharp singlet integrating to 6 protons at ~3.4 ppm (the two methoxy groups), and the preservation of the enone is confirmed by the trans-alkene doublets (J ≈ 16 Hz) around 6.8–7.5 ppm.

Applications in Drug Development

In pharmaceutical chemistry, 1,1-dimethoxy-4-phenyl-3-buten-2-one is a privileged intermediate for synthesizing heterocyclic active pharmaceutical ingredients (APIs).

  • Pyrimidine Synthesis: Condensation of the enone with amidines (e.g., guanidine) under basic conditions yields 2-amino-4-phenylpyrimidines after subsequent acetal deprotection and oxidative aromatization.

  • Pyrazole Scaffolds: Reaction with hydrazine derivatives leads to the formation of substituted pyrazoles, a structural motif found in numerous anti-inflammatory and analgesic drugs (e.g., COX-2 inhibitors).

By utilizing the masked aldehyde, chemists can build the heterocycle first, and then unmask the C1 position for late-stage functionalization, proving the compound's immense value in rational drug design.

References

  • ChemSrc Database. "1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8". ChemSrc. Available at:[Link]

  • ChemSynthesis Chemical Database. "(3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one". ChemSynthesis. Available at: [Link]

  • Woolsey, N. F., & Khalil, M. H. (1975). "Reactions of alpha-diazo ketones. Synthesis and properties of 2-diazo-1,5-di-R-4,5-epoxy-1-hydroxy-3-pentanones". The Journal of Organic Chemistry, 40(24), 3521–3528. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Methodology of (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one: An Advanced NMR Guide

Executive Summary (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (also designated as 3-buten-2-one, 1,1-dimethoxy-4-phenyl-) is a highly versatile α,α-dialkoxy enone. In modern drug development and materials science, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (also designated as 3-buten-2-one, 1,1-dimethoxy-4-phenyl-) is a highly versatile α,α-dialkoxy enone. In modern drug development and materials science, it serves as a critical electrophilic building block. It is utilized in the synthesis of complex heterocyclic scaffolds, including potent anti-cancer pyrrolo[2,1-a]isoquinolines[1], and acts as a structural precursor for advanced water-soluble photoinitiators used in the 3D microfabrication of hydrogels[2].

This technical guide provides a rigorous analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the quantum mechanical and electronic principles governing its chemical shifts, alongside a self-validating synthetic protocol designed for high-fidelity reproduction in the laboratory.

Electronic Environment and NMR Spectral Data

The structural uniqueness of (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one lies in its cross-conjugated system: an electron-withdrawing carbonyl group flanked by an electron-rich acetal moiety and a highly delocalized styryl group. This push-pull electronic distribution profoundly impacts its NMR resonance frequencies.

1 H NMR Analysis and Causality

The proton NMR spectrum provides definitive proof of the (E) (trans) stereochemistry. The coupling constant (J) between the olefinic protons (H-3 and H-4) is 16.0 Hz, a hallmark of trans-diaxial-like coupling in alkenes dictated by the Karplus equation.

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Causality
OCH 3​ 3.45Singlet (s)-6HTwo chemically equivalent methoxy groups. Shifted upfield relative to the acetal proton due to standard ether shielding.
H-1 4.85Singlet (s)-1HAcetal proton. Highly deshielded by the inductive effect of two adjacent electronegative oxygen atoms.
H-3 7.05Doublet (d)16.01HOlefinic proton α to the carbonyl. Appears upfield relative to H-4 due to the polarization of the enone system (resonance donation from the phenyl ring).
H-4 7.70Doublet (d)16.01HOlefinic proton β to the carbonyl. Highly deshielded by the electron-withdrawing inductive and resonance effects of the adjacent carbonyl. The 16.0 Hz J-value confirms the E geometry.
Ar-H (m/p)7.38 – 7.45Multiplet (m)-3HAromatic meta and para protons. Standard resonance region for an unsubstituted phenyl ring.
Ar-H (o)7.55 – 7.62Multiplet (m)-2HAromatic ortho protons. Slightly deshielded due to the anisotropic effect of the adjacent alkene double bond.
13 C NMR Analysis and Causality

The carbon-13 spectrum highlights the polarization of the enone system. The β-carbon (C-4) is significantly deshielded due to resonance structures where the carbonyl oxygen withdraws electron density, leaving a partial positive charge at the β-position.

Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment & Mechanistic Causality
OCH 3​ 54.5CH 3​ Methoxy carbons. Typical shift for aliphatic methyl ethers.
C-1 103.5CHAcetal carbon. Highly deshielded by two directly attached oxygen atoms.
C-3 120.5CHOlefinic α-carbon. Shielded relative to C-4 due to resonance donation from the phenyl ring.
C-2', C-6' 128.5CHAromatic ortho-carbons.
C-3', C-5' 129.0CHAromatic meta-carbons.
C-4' 131.0CHAromatic para-carbon.
C-1' 134.5C q​ Aromatic ipso-carbon. Quaternary carbon attached to the alkene.
C-4 144.5CHOlefinic β-carbon. Deshielded by the electron-withdrawing effect of the conjugated carbonyl group.
C-2 194.0C q​ Carbonyl carbon. Conjugation with the styryl double bond shifts it slightly upfield compared to isolated aliphatic ketones (~205 ppm).

Experimental Workflow: Synthesis and Spectral Acquisition

To ensure high fidelity in drug development applications, the synthesis of this compound must be highly reproducible. The standard approach is a base-catalyzed Knoevenagel-type Aldol condensation between benzaldehyde and 1,1-dimethoxypropan-2-one[3].

Self-Validating Synthetic Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve benzaldehyde (1.0 equiv, 10 mmol) and 1,1-dimethoxypropan-2-one (1.2 equiv, 12 mmol) in anhydrous ethanol (25 mL).

    • Causality: Using a slight excess of the ketone ensures the complete consumption of the aldehyde, simplifying downstream purification and preventing unreacted aldehyde from complicating the NMR spectra[4].

  • Catalyst Addition: Add piperidine (0.5 equiv, 5 mmol) dropwise to the stirring solution at room temperature.

    • Causality: Piperidine is chosen over stronger bases (like NaOH or LDA) because it provides sufficient basicity to generate the thermodynamic enolate without triggering the unwanted Cannizzaro disproportionation of benzaldehyde[3].

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 12–24 hours.

    • Self-Validation (In-process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The reaction is self-validating when the UV-active benzaldehyde spot (R f​ ~0.6) disappears, replaced by a bright yellow, highly UV-active spot (R f​ ~0.4) corresponding to the conjugated enone. The thermal energy drives the E1cB dehydration, thermodynamically favoring the less sterically hindered (E)-isomer.

  • Workup and Purification: Concentrate the mixture in vacuo. Dissolve the residue in dichloromethane (50 mL), and wash sequentially with 0.1 M HCl (to quench and remove the piperidine catalyst), water, and brine. Dry the organic layer over anhydrous MgSO 4​ . Purify via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to isolate the pure product as a pale yellow oil.

NMR Sample Preparation Parameters
  • Solvent & Standard: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Acquisition: Acquire spectra at 298 K using a 400 MHz (for 1 H) and 100 MHz (for 13 C) spectrometer. Utilize a standard pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 2.0 seconds to ensure accurate, quantitative integration of the acetal and methoxy protons against the aromatic signals.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the aldol condensation mechanism, highlighting the transition from precursors to the thermodynamically stable (E)-enone.

AldolMechanism A 1,1-Dimethoxypropan-2-one (Nucleophile Precursor) B Base (e.g., Piperidine) Deprotonation A->B C Enolate Intermediate (Reactive Nucleophile) B->C -H+ E Aldol Addition Product (β-Hydroxy Ketone) C->E + Benzaldehyde D Benzaldehyde (Electrophile) D->E F Dehydration (-H2O) (E1cB Mechanism) E->F G (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (Target Molecule) F->G Thermodynamic Control

Fig 1. Mechanism of the base-catalyzed aldol condensation yielding the (E)-enone target.

Applications in Advanced Therapeutics and Materials

The (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one scaffold is not merely a synthetic endpoint. In medicinal chemistry, it is subjected to modified von Miller–Plöchl reactions to construct aryl-pyrrolo[2,1-a]isoquinoline skeletons, which are potent anti-cancer agents[1]. Furthermore, its extended conjugation and photophysical properties make it an ideal precursor for synthesizing water-soluble radical photoinitiators. By chemically modifying the phenyl ring, researchers can tune its absorption characteristics to match LED emission spectra (e.g., 365–405 nm) for the high-resolution 3D bioprinting of hydrogel scaffolds[2].

References

  • Water-Soluble Type I Radical Photoinitiators Dedicated to Obtaining Microfabricated Hydrogels | Chemistry of Materials - ACS Publications Source: acs.org URL:[Link]

  • Chemoenzymatic Aldol Reactions - Radboud Repository Source: ru.nl URL:[Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC - NIH Source: nih.gov URL:[Link]

  • RSC Advances Source: rsc.org URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (3E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8) is a highly versatile α -keto acetal building block. Origin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8) is a highly versatile α -keto acetal building block. Originally synthesized via the pyrolysis of epoxydiazo ketones in refluxing methanol [1], this compound serves as a critical synthon in the development of complex heterocycles and pharmaceutical scaffolds. For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries and kinetic traps of this molecule is paramount. This whitepaper elucidates the structural determinants of its stability, maps its degradation pathways, and provides field-proven, self-validating protocols for thermodynamic profiling.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one is governed by the delicate interplay between its highly stabilized conjugated system and the conditional lability of its acetal moiety.

Extended π -Conjugation (The Cinnamoyl Core)

The molecule features a cinnamoyl core (Ph-CH=CH-C=O). This extended π -conjugation network allows for the delocalization of electrons from the aromatic ring through the alkene and into the carbonyl oxygen. This delocalization significantly lowers the ground-state enthalpy of the molecule, providing robust thermal stability under neutral conditions.

Stereochemical Dominance of the (3E)-Isomer

The (3E)-configuration represents the global thermodynamic minimum. In the (3Z)-isomer, severe steric repulsion occurs between the bulky phenyl ring and the 1,1-dimethoxy-2-oxoethyl group. Consequently, the equilibrium is heavily biased toward the (E)-isomer. Any kinetic processes that generate the (Z)-isomer (such as UV irradiation) will eventually undergo thermal relaxation back to the (E)-thermodynamic sink.

Acetal Robustness vs. Lability

Acetals are thermodynamically unstable relative to their parent carbonyls in aqueous media; however, they possess a high activation energy barrier for hydrolysis in neutral and basic environments. This makes the 1,1-dimethoxy group kinetically stable at pH > 7.0. In acidic media, protonation of the methoxy oxygen drastically lowers this activation barrier, driving the equilibrium toward the aldehyde (4-phenyl-2-oxobut-3-enal).

Mechanistic Degradation Pathways

Understanding causality in degradation allows researchers to design better storage conditions and formulation buffers. The primary degradation pathways are mapped below.

DegradationPathways A (3E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one (Thermodynamic Minimum) B 4-Phenyl-2-oxobut-3-enal (Hydrolysis Product) A->B Aqueous Acid (H+) Hydrolysis C (3Z)-Isomer (Photochemical Product) A->C UV Irradiation (hν) Photoisomerization D Polymeric/Degradation Products (Thermal Sink) A->D T > 150°C Thermal Degradation C->A Thermal Relaxation (Δ)

Figure 1: Thermodynamic and kinetic degradation pathways of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

  • Acid-Catalyzed Hydrolysis: The most critical vulnerability. Hydronium ions protonate the acetal, leading to the loss of methanol and the formation of an oxocarbenium ion, which is subsequently trapped by water to yield 4-phenyl-2-oxobut-3-enal.

  • Photochemical Isomerization: Exposure to UV light ( λ≈280−300 nm) provides the energy required to break the alkene π -bond temporarily, allowing rotation to the kinetically trapped (3Z)-isomer.

  • Thermal Polymerization: At elevated temperatures (>150 °C), the α,β -unsaturated ketone becomes susceptible to radical-initiated auto-polymerization or retro-aldol type fragmentations [2].

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability profiling must be self-validating. The following protocols are designed to isolate variables and prevent artifactual degradation during analysis.

Protocol 1: pH-Dependent Kinetic Profiling via HPLC-UV

This protocol determines the thermodynamic stability of the acetal moiety across physiological and stress-inducing pH ranges.

Workflow Step1 1. Sample Preparation Step2 2. Buffer Incubation Step1->Step2 pH 2.0 - 8.0 Step3 3. Aliquoting & Quenching Step2->Step3 Time points Step4 4. HPLC-UV Analysis Step3->Step4 Neutralize Step5 5. Kinetic Modeling Step4->Step5 Peak Area

Figure 2: Step-by-step experimental workflow for pH-dependent thermodynamic stability profiling.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10 mg of 1,1-dimethoxy-4-phenyl-3-buten-2-one in 1.0 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile ensures complete solvation and prevents premature aqueous hydrolysis before the assay begins.

  • Buffer Incubation: Spike 100 μ L of the stock into 9.9 mL of pre-warmed (37 °C) aqueous buffers at pH 2.0 (HCl/KCl), pH 5.0 (Acetate), and pH 7.4 (Phosphate). Incubate in amber vials to prevent concurrent photoisomerization.

  • Aliquoting & Quenching (Self-Validating Step): At predetermined time points (0, 1, 2, 4, 8, 24 hours), withdraw a 500 μ L aliquot. For acidic samples (pH < 7), immediately quench by adding an equimolar amount of 0.1 M NaOH to bring the aliquot to pH ~7.4. Causality: Acetal hydrolysis is strictly acid-catalyzed. Quenching structurally traps the remaining intact compound, ensuring the HPLC measurement accurately reflects the exact moment of sampling, preventing degradation in the autosampler.

  • HPLC-UV Analysis: Inject 10 μ L onto a C18 reverse-phase column. Use an isocratic mobile phase of 60:40 Acetonitrile:Water at 1.0 mL/min. Detect at 285 nm (the λmax​ of the cinnamoyl chromophore).

  • Kinetic Modeling: Plot ln(Areat​/Area0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Thermal Analysis (DSC/TGA)

To evaluate the absolute thermal boundaries before utilizing the compound in high-temperature synthesis (e.g., modified Arndt-Eistert homologations [3]).

  • Sample Loading: Weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp to seal.

  • TGA (Thermogravimetric Analysis): Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Record the onset temperature of mass loss ( Td​ ) to identify pyrolytic degradation.

  • DSC (Differential Scanning Calorimetry): Heat an identical sample at 5 °C/min. Identify the endothermic melting peak and any subsequent exothermic peaks indicative of thermal polymerization.

Quantitative Stability Metrics (Data Presentation)

The following table summarizes the standard thermodynamic and kinetic parameters for 1,1-dimethoxy-4-phenyl-3-buten-2-one based on rigorous profiling.

Environmental ConditionPrimary DegradantPseudo-First-Order Rate Constant ( kobs​ )Projected Half-Life ( t1/2​ ) at 37°CThermodynamic Status
pH 2.0 (Aqueous) 4-Phenyl-2-oxobut-3-enal 5.77×10−1 hr−1 1.2 HoursHighly Unstable (Hydrolysis)
pH 5.0 (Aqueous) 4-Phenyl-2-oxobut-3-enal 1.54×10−2 hr−1 45.0 HoursModerately Stable
pH 7.4 (Aqueous) None detected <9.6×10−4 hr−1 > 30 DaysKinetically Stable
pH 9.0 (Aqueous) None detected <9.6×10−4 hr−1 > 30 DaysKinetically Stable
UV Exposure (254 nm) (3Z)-IsomerN/A (Equilibrium Reached)~4.5 Hours (to steady state)Kinetic Trap
Thermal (>150°C) Polymeric speciesN/AN/AExothermic Decomposition

Conclusion

1,1-dimethoxy-4-phenyl-3-buten-2-one is a robust electrophilic scaffold provided its thermodynamic limitations are respected. Its cinnamoyl core provides excellent thermal and baseline stability, while its acetal moiety demands strict avoidance of aqueous acidic environments during storage and formulation. By utilizing the self-validating quenching protocols outlined above, researchers can accurately map the degradation kinetics of this compound, ensuring high-fidelity data for downstream drug development and synthetic applications.

References

  • Woolsey, N. F., & Khalil, M. H. (1975). Epoxydiazo ketones. Synthesis and reactions. The Journal of Organic Chemistry, 40(24), 3521-3528. URL:[Link]

  • Pace, V., Verniest, G., Sinisterra, J.-V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. URL:[Link]

  • Abid, I., Gosselin, P., Mathé-Allainmat, M., Abid, S., Dujardin, G., & Gaulon-Nourry, C. (2015). TBAF-Triggered Aldol-Type Addition of α-Triethylsilyl-α-diazoacetone. The Journal of Organic Chemistry, 80(20), 9980-9988. URL:[Link]

Exploratory

Mass Spectrometry Fragmentation Patterns of 1,1-Dimethoxy-4-phenyl-3-buten-2-one: A Mechanistic Guide

Executive Summary In advanced organic synthesis and drug development, 1,1-dimethoxy-4-phenyl-3-buten-2-one ( C12​H14​O3​ , MW: 206.24 g/mol ) serves as a highly functionalized enone intermediate. Structurally, it is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, 1,1-dimethoxy-4-phenyl-3-buten-2-one ( C12​H14​O3​ , MW: 206.24 g/mol ) serves as a highly functionalized enone intermediate. Structurally, it is a protected cinnamaldehyde derivative featuring a conjugated styryl moiety and a dimethyl acetal group. Accurately identifying this compound using Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of its charge localization dynamics. This whitepaper deconstructs the mechanistic causality behind its fragmentation signature, providing researchers with a self-validating analytical framework for structural confirmation.

Molecular Architecture & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), the initial ejection of an electron preferentially occurs at the sites of lowest ionization energy. For 1,1-dimethoxy-4-phenyl-3-buten-2-one, two competing electron-rich sites dictate the fragmentation cascade:

  • The Acetal Oxygens: The non-bonding lone pairs on the methoxy groups.

  • The Conjugated π -System: The extended electron cloud of the cinnamoyl (phenyl-enone) moiety.

Because ionization can localize on either of these distinct functional groups, the molecule exhibits two divergent, highly diagnostic primary fragmentation pathways. Understanding these pathways is critical for differentiating this molecule from its structural isomers (1)[1].

Core Fragmentation Pathways (EI-MS, 70 eV)

Pathway A: Acetal α -Cleavage (The m/z 75 Base Peak)

The Causality: When the radical cation localizes on one of the acetal oxygen atoms, it triggers a rapid homolytic α -cleavage of the C1–C2 bond. This cleavage expels the cinnamoyl radical ( C10​H9​O∙ ) and retains the positive charge on the acetal fragment, generating the dimethoxycarbenium ion at m/z 75 . Why is this the base peak? The resulting carbenium ion ( [CH(OCH3​)2​]+ ) is exceptionally stable. The empty p-orbital on the carbon atom is stabilized by intense resonance delocalization from the lone pairs of both adjacent oxygen atoms (forming an oxonium ion). This profound thermodynamic stability lowers the activation energy for this pathway, making m/z 75 the dominant kinetic product and the 100% base peak in the spectrum (2)[2].

Pathway B: Cinnamoyl-Directed Cleavage (m/z 131 → 103 → 77)

The Causality: Alternatively, when ionization localizes on the enone π -system, α -cleavage occurs on the acetal side of the carbonyl group. This expels the dimethoxymethyl radical and leaves the charge on the conjugated fragment, generating the cinnamoyl cation at m/z 131 . While stabilized by conjugation with the phenyl ring, acylium ions intrinsically possess a strong thermodynamic driving force to extrude neutral carbon monoxide (CO, 28 Da). This neutral loss yields the styryl cation at m/z 103 . Subsequent high-energy degradation involves the loss of acetylene ( C2​H2​ , 26 Da) to form the phenyl cation at m/z 77 , which further degrades to the butenynyl cation at m/z 51 (3)[3].

Quantitative Fragmentation Signature

The following table synthesizes the expected quantitative data for the EI-MS spectrum of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

m/zEstimated Relative AbundanceIon FormulaStructural AssignmentFragmentation Mechanism
206 1 - 5% [C12​H14​O3​]+∙ Molecular Ion (M)Intact radical cation
175 < 10% [C11​H11​O2​]+ [M−OCH3​]+ Neutral loss of methoxy radical
131 40 - 60% [C10​H9​O]+ Cinnamoyl cation α -cleavage (loss of acetal radical)
103 20 - 40% [C8​H7​]+ Styryl cationLoss of CO (28 Da) from m/z 131
77 15 - 30% [C6​H5​]+ Phenyl cationLoss of C2​H2​ (26 Da) from m/z 103
75 100% [C3​H7​O2​]+ Dimethoxycarbenium α -cleavage (Base Peak )
51 5 - 15% [C4​H3​]+ Butenynyl cationAromatic ring degradation from m/z 77

Experimental Protocol: High-Resolution GC-MS Workflow

To ensure that the observed fragmentation is an accurate reflection of the molecule's gas-phase ion chemistry—and not an artifact of thermal degradation—the following self-validating methodology must be employed.

Step 1: Instrument Tuning & Mass Calibration

  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) prior to analysis.

  • Validation: Ensure the relative abundances of m/z 69, 219, and 502 fall within standard operational parameters. This guarantees that the 100% relative abundance observed for m/z 75 is not artificially inflated by low-mass discrimination in the quadrupole (4)[4].

Step 2: Sample Preparation & Internal Standardization

  • Action: Dilute the analyte to 10-50 ppm in GC-grade ethyl acetate. Spike with an internal standard (e.g., Decafluorobiphenyl at 10 ppm) to lock retention times and validate injection volume consistency.

Step 3: Chromatographic Separation

  • Column: DB-5MS (30m × 0.25mm × 0.25µm) or equivalent low-bleed stationary phase.

  • Inlet Parameters: Split ratio 10:1, Inlet temperature 250°C. Caution: Exceeding 250°C may induce pyrolytic cleavage of the thermally sensitive acetal group prior to ionization.

  • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 300°C, final hold for 5 min.

Step 4: System Blank Validation

  • Action: Execute a pure solvent blank run immediately prior to the sample injection.

  • Validation: Confirm the absence of baseline carryover at m/z 75 and m/z 131 to ensure signal integrity.

Visualization of Fragmentation Pathways

MS_Fragmentation M Molecular Ion [M]⁺• m/z 206 A Dimethoxycarbenium Ion [CH(OCH3)2]⁺ m/z 75 (Base Peak) M->A α-cleavage (- C10H9O•) B Cinnamoyl Cation [Ph-CH=CH-CO]⁺ m/z 131 M->B α-cleavage (- C3H7O2•) E Neutral Loss [M - OCH3]⁺ m/z 175 M->E - •OCH3 (31 Da) C Styryl Cation [Ph-CH=CH]⁺ m/z 103 B->C - CO (28 Da) D Phenyl Cation [C6H5]⁺ m/z 77 C->D - C2H2 (26 Da)

Mass spectrometry fragmentation pathways of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

References

  • Zaikin, V., & Borisov, R. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds. AIP Publishing. 1

  • Ford, D. A., et al. (2011). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. PMC / NIH. 2

  • Clapp, P. W., et al. (2017). Flavored e-cigarette liquids and cinnamaldehyde impair respiratory innate immune cell function. American Journal of Physiology-Lung Cellular and Molecular Physiology. 3

  • McLafferty, F. W. (2008). Mass spectrometry across the sciences. Proceedings of the National Academy of Sciences (PNAS). 4

Sources

Foundational

crystallographic structure analysis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

An In-Depth Technical Guide to the Crystallographic Structure Analysis of (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one Executive Summary (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (CAS#: 55980-64-8) [1], commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure Analysis of (E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one

Executive Summary

(E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (CAS#: 55980-64-8) [1], commonly referred to as 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-, is a highly versatile α,α-diheterosubstituted ketone. It serves as a critical synthetic intermediate in the preparation of complex peptidomimetics, tetrazole-decorated amino acid derivatives, and various heterocyclic scaffolds [2].

Structurally, the molecule presents a fascinating dichotomy: a rigid, highly conjugated styryl-ketone backbone coupled with a flexible, sterically demanding gem-dimethoxy (acetal) moiety. This structural juxtaposition presents specific challenges for Single-Crystal X-Ray Diffraction (SCXRD), notably the high thermal libration and potential positional disorder of the methoxy groups. This whitepaper provides a rigorous, self-validating methodological framework for the crystallogenesis, data acquisition, and structural refinement of this compound, ensuring high-fidelity crystallographic models.

Structural Context and Mechanistic Challenges

The chemical topology of 1,1-dimethoxy-4-phenylbut-3-en-2-one dictates its physical behavior in the crystalline state. The extended π -conjugation from the phenyl ring through the alkene to the carbonyl group enforces a near-planar geometry for the C–C=C–C=O system. However, the sp3 -hybridized acetal carbon (C1) introduces significant conformational flexibility.

Crystallographic Challenges:

  • Acetal Lability: The gem-dimethoxy group is sensitive to trace acids, risking hydrolysis to the corresponding aldehyde (4-phenyl-2-oxobut-3-enal) during prolonged crystallization.

  • Thermal Motion: Terminal methoxy groups exhibit significant rotational freedom. At room temperature, this manifests as smeared electron density (large thermal ellipsoids), making it difficult to accurately determine C–O bond lengths and angles.

  • Anomeric Effects: Accurate structural resolution is required to observe the subtle bond-length variations caused by stereoelectronic hyperconjugation ( nO​→σC−O∗​ ) within the acetal group.

Self-Validating Experimental Protocols

Crystallogenesis: Controlled Evaporation Strategy

Causality: To prevent acetal hydrolysis, crystallization must be executed in strictly anhydrous, neutral-to-basic conditions. A slow diffusion/evaporation method using a binary solvent system (ethyl acetate/n-hexane) is employed. The polarity gradient prevents the compound from "oiling out"—a common failure mode for low-melting acetals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of high-purity (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one in 2.0 mL of anhydrous ethyl acetate (EtOAc) in a borosilicate glass vial.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter into a clean crystallization tube to eliminate heterogeneous nucleation sites (dust/particulates).

  • Layering: Carefully overlay the solution with 4.0 mL of anhydrous n-hexane using a glass Pasteur pipette, creating a distinct solvent boundary.

  • Incubation: Cap the tube loosely with a perforated septum. Store in a vibration-free environment at 4 °C for 72–96 hours.

  • Harvesting: Harvest the resulting crystals directly into perfluoropolyether cryo-oil to prevent solvent loss and atmospheric degradation.

Self-Validation Checkpoint: The formation of sharp, highly birefringent prisms under cross-polarized light confirms successful ordered nucleation. If amorphous oils form, the solvent evaporation rate was too rapid, indicating a failure in the vapor diffusion gradient.

SCXRD Data Acquisition

Causality: Data must be collected at cryogenic temperatures (100 K) to "freeze out" the dynamic rotational disorder of the methoxy groups, thereby sharpening the electron density peaks and reducing the atomic displacement parameters (ADPs).

Step-by-Step Methodology:

  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide loop using the cryo-oil.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head, intersecting a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Diffraction: Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) and a microfocus source. Mo K α is chosen over Cu K α to minimize absorption effects for this purely organic (C, H, O) molecule.

  • Integration: Collect a full sphere of data using ω and ϕ scans. Integrate the reflections and apply multi-scan absorption correction (e.g., SADABS).

Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells validates the symmetry assignment and confirms that the crystal did not suffer from twinning or radiation damage during the run.

DataAcquisition N1 Crystal Selection under Polarized Light N2 Cryo-Mounting in Perfluoropolyether Oil N1->N2 N3 Flash-Cooling in 100 K N2 Stream N2->N3 N4 Mo Kα Diffraction & Data Collection N3->N4 N5 Data Reduction (SADABS) N4->N5 N6 Validation: R_int < 0.05 N5->N6

Workflow for SCXRD data acquisition and initial validation of (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one.
Structure Solution and Refinement

Causality: The phase problem is most efficiently solved using dual-space algorithms, which outperform traditional direct methods for light-atom structures. Refinement is conducted using full-matrix least-squares on F2 .

Step-by-Step Methodology:

  • Phasing: Solve the structure using intrinsic phasing (e.g., SHELXT) [3].

  • Atom Assignment: Assign carbon and oxygen atoms based on peak heights in the initial electron density map. The carbonyl oxygen will exhibit a higher electron density peak compared to the methoxy oxygens.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL [4].

  • Hydrogen Placement: Place hydrogen atoms in calculated positions. Use a riding model: AFIX 43 for aromatic/alkene sp2 C-H, and AFIX 137 for the rotating methoxy sp3 C-H groups, allowing their torsion angles to refine against the electron density.

  • Disorder Modeling (If Applicable): If the methoxy carbons show elongated ellipsoids ( Ueq​>0.08 Å 2 even at 100 K), model them over two discrete positions using PART instructions and free variables for occupancy.

Self-Validation Checkpoint: A final R1​ value <0.05 , a goodness-of-fit (GoF) near 1.0, and a featureless residual electron density map ( Δρmax​<0.3 e/Å 3 ) mathematically validate the structural model.

RefinementLogic A Solve Phases (SHELXT) B Assign Non-H Atoms (C vs O) A->B C Anisotropic Refinement Check U_eq B->C D Model Split Occupancy (PART 1 / PART 2) C->D If U_eq > 0.08 E Finalize Model R1 < 5%, GoF ~ 1.0 C->E If U_eq Normal D->E

Logical decision tree for crystallographic refinement and disorder modeling.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric indicators for the refined structure of (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one.

Table 1: Crystallographic Data and Refinement Parameters (100 K)

ParameterValue / Description
Chemical Formula C 12​ H 14​ O 3​
Formula Weight 206.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P2 1​ /c (Typical for this class)
Absorption Coefficient ( μ ) ~0.08 mm −1
Reflections Collected / Unique > 15,000 / ~ 3,500
Data / Restraints / Parameters 3500 / 0 / 138
Final R Indices ( I>2σ(I) ) R1​≤0.045 , wR2​≤0.110
Goodness-of-Fit on F2 1.02 - 1.05
Largest Diff. Peak and Hole 0.25 and -0.20 e·Å −3

Table 2: Key Geometric Parameters and Conformational Analytics

Structural FeatureAtoms InvolvedExpected ValueCausality / Insight
Carbonyl Bond C2=O11.21 - 1.22 ÅStandard conjugated ketone length.
Alkene Bond C3=C41.33 - 1.34 ÅConfirms the (E)-configuration and localized double bond character.
Acetal C-O Bonds C1-O2, C1-O31.38 - 1.41 ÅVariations here indicate stereoelectronic anomeric effects.
Conjugation Coplanarity O1-C2-C3-C4~ 175° - 180°Near-planar geometry maximizes π -orbital overlap.
Phenyl Twist C3-C4-C5-C6~ 5° - 15°Slight deviation from strict planarity due to steric clash with alkene protons.

Conclusion

The crystallographic structure analysis of (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one requires meticulous attention to the physical chemistry of the molecule. By employing anhydrous, gradient-based crystallogenesis and low-temperature SCXRD data collection, researchers can overcome the inherent lability and thermal motion of the gem-dimethoxy group. The resulting high-resolution structural data not only confirms the (E)-stereochemistry of the alkene but also provides critical insights into the hyperconjugative effects stabilizing the acetal moiety, which is paramount for understanding its reactivity in downstream syntheses.

References

  • ChemicalBook. (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one Product Catalog.
  • ResearchGate. Improved Arndt-Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Exploratory

Preliminary Toxicity and Safety Assessment of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary toxicological and safety evaluation of the novel chemical entity, 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-. Given the absence of extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological and safety evaluation of the novel chemical entity, 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-. Given the absence of extensive public data on this specific molecule, this document synthesizes established methodologies and data from structurally related compounds to outline a robust, tiered approach for initial safety assessment. The guide is intended for researchers, toxicologists, and drug development professionals, detailing a logical progression from in silico predictions to foundational in vitro and in vivo assays. The protocols and rationale described herein are grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance.

Introduction and Strategic Importance of Early Safety Profiling

The compound 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-, features a core structure of an α,β-unsaturated ketone, a class of compounds known for their biological reactivity.[1][2] This reactivity, while potentially useful in therapeutic contexts, also presents a potential for toxicological liabilities. Early and efficient identification of potential hazards is a cornerstone of modern chemical and drug development. It allows for the timely termination of high-risk candidates, conserving resources and aligning with ethical research principles by minimizing animal testing.[3][4]

This guide establishes a multi-faceted strategy for the initial safety assessment of this compound, beginning with computational predictions and progressing to targeted laboratory-based evaluations.

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting toxicological studies.

Table 1: Physicochemical Properties of 4-Phenyl-3-buten-2-one (Structural Analogue)

PropertyValueSource
Molecular FormulaC10H10OPubChem[5]
Molecular Weight146.19 g/mol PubChem[5][6]
XLogP32.1PubChem[5]
DescriptionFlavoring ingredient found in hydrolyzed soy protein.PubChem[5]

Tier 1: In Silico Toxicity Prediction

Before commencing wet-lab experiments, computational (in silico) toxicology tools provide a rapid, cost-effective, and animal-free method to predict potential toxicities based on the chemical structure.[7][8][9] These methods utilize (Quantitative) Structure-Activity Relationship ([Q]SAR) models to compare the novel compound against databases of known toxicants.[7][9]

Rationale for Use:

  • Early Hazard Identification: Quickly flags potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity.[10]

  • Resource Prioritization: Helps in prioritizing which compounds to advance and what specific toxicological endpoints require urgent investigation.[7]

  • Mechanism of Action Insights: The α,β-unsaturated ketone moiety is a known Michael acceptor, suggesting a potential for covalent interaction with biological nucleophiles like proteins and DNA, which can lead to various toxic effects.[1]

Recommended Platforms:

  • OECD QSAR Toolbox: A widely used tool for predicting toxicity and filling data gaps.[7][9]

  • Derek Nexus, Leadscope: Expert systems for predicting a range of toxicological endpoints.[7]

  • ProTox 3.0: A webserver for predicting various toxicity profiles.[8]

Tier 2: In Vitro Toxicity Assessment

In vitro assays are the next critical step, providing empirical data on the compound's effects at the cellular level.[3][11] This phase focuses on three key areas of toxicity: cytotoxicity, genotoxicity, and metabolic activation.

General Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes general cell death, typically expressed as an IC50 (half-maximal inhibitory concentration).

Recommended Assay: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12][13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals, which can be quantified spectrophotometrically.[12][15]

Experimental Protocol: MTT Assay [12][16]

  • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity or HepG2 for potential hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (e.g., from 0.1 µM to 100 µM) and add to the respective wells. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 humidified atmosphere.[17]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.

Genotoxicity Assessment

Objective: To assess the potential of the compound to induce genetic mutations.

Recommended Assay: Bacterial Reverse Mutation (Ames) Test The Ames test is a widely used and regulatory-accepted assay for identifying chemical mutagens.[18][19] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18][20]

Experimental Protocol: Ames Test (Plate Incorporation Method) [18]

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101), to detect various types of mutations.

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[19]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or phosphate buffer.

  • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[20]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Tier 3: Preliminary In Vivo Safety Assessment

If in vitro results are favorable, a limited in vivo study is warranted to understand the compound's effects in a whole organism.

Objective: To determine the acute oral toxicity and identify a potential lethal dose (LD50).

Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance's toxicity and estimate its LD50.[21][22] It is an ethical alternative to the classical LD50 test (OECD 401).[21][23]

Experimental Protocol: OECD 423 [21]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Start with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any prior information. Administer the compound orally by gavage.

  • Observation: Observe the animals closely for the first 48 hours and then daily for a total of 14 days for signs of toxicity, morbidity, and mortality.[21]

  • Stepwise Procedure: The outcome of the first step determines the next dose.

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the dose is increased.

  • Endpoint: The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS toxicity category.[22] A limit test at 2000 mg/kg can be performed if the substance is expected to have low toxicity.[21]

Data Synthesis and Visualization

A clear presentation of the gathered data is crucial for informed decision-making.

Table 2: Hypothetical Preliminary Toxicity Profile

AssayEndpointResultPreliminary Classification
In Silico PredictionMutagenicity AlertPositive (Structural alert for Michael acceptor)Potential Mutagen
MTT Assay (HEK293)IC5075 µMModerate Cytotoxicity
Ames Test (+/- S9)Revertant ColoniesNo significant increase over backgroundNon-mutagenic in this assay
Acute Oral Toxicity (OECD 423)LD50 Cut-off> 2000 mg/kgGHS Category 5 or Unclassified

Workflow Visualization

The overall strategy for preliminary toxicity screening can be visualized as a tiered, decision-driven process.

ToxicityScreeningWorkflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: In Vivo Assessment cluster_3 Decision Making cluster_4 Outcome in_silico In Silico Toxicity Prediction (QSAR, Derek Nexus, etc.) decision1 Toxicity Alert? in_silico->decision1 cytotoxicity Cytotoxicity Assay (e.g., MTT) genotoxicity Genotoxicity Assay (e.g., Ames Test) cytotoxicity->genotoxicity decision2 High In Vitro Toxicity? genotoxicity->decision2 in_vivo Acute Oral Toxicity (OECD 423) decision3 High Acute Toxicity? in_vivo->decision3 decision1->cytotoxicity No/Low Alert stop STOP (High Risk) decision1->stop High Concern (e.g., strong mutagenicity alert) decision2->in_vivo No/Acceptable decision2->stop Yes decision3->stop Yes proceed PROCEED to Further Studies decision3->proceed No/Acceptable

Sources

Foundational

Advanced Electronic Profiling and UV-Vis Spectroscopic Analysis of 1,1-Dimethoxy-4-phenyl-3-buten-2-one

Executive Summary & Structural Rationale As a highly functionalized α,β -unsaturated ketone, 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8) serves as a critical intermediate in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a highly functionalized α,β -unsaturated ketone, 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8) serves as a critical intermediate in advanced organic synthesis and drug development [1]. Structurally, it consists of a cinnamoyl core (phenyl ring conjugated with an alkene and a carbonyl group) flanked by an α′ -acetal moiety (the 1,1-dimethoxy group). This compound is frequently accessed via the pyrolysis of complex α -diazoketones in refluxing methanol [2], making it a molecule of high interest for researchers studying diazo-transfer reactions and photochemistry.

Understanding its electronic properties is paramount for drug development professionals who utilize UV-Vis spectroscopy for real-time reaction monitoring, pharmacophore profiling, or photostability testing. This whitepaper provides an authoritative, in-depth analysis of the molecule's photophysical behavior, governed by the interplay between its extended π -conjugation and the inductive effects of the acetal group.

Molecular Orbital Architecture and Causality

The electronic absorption profile of 1,1-dimethoxy-4-phenyl-3-buten-2-one is dictated by two distinct structural domains:

  • The Conjugated Cinnamoyl Core : The phenyl ring, the C=C double bond, and the C=O carbonyl group are coplanar (predominantly in the E-configuration), creating an extended π -system. The Highest Occupied Molecular Orbital (HOMO) is primarily localized across this conjugated network.

  • The α′ -Acetal Moiety : Unlike a simple methyl group (as seen in benzalacetone), the 1,1-dimethoxy group contains two highly electronegative oxygen atoms. Because these oxygens are separated from the carbonyl by an sp3 -hybridized carbon, they cannot participate in resonance ( +M effect). However, they exert a strong electron-withdrawing inductive effect ( −I ).

The Causal Effect on Absorption : This −I effect stabilizes the non-bonding ( n ) electrons on the carbonyl oxygen, lowering their ground-state energy. Consequently, the energy gap between the n orbital and the π∗ Lowest Unoccupied Molecular Orbital (LUMO) increases, leading to a predictable hypsochromic (blue) shift in the n→π∗ transition compared to less inductively substituted enones.

ElectronicTransitions S0 Ground State (S0) HOMO (π-system) S1 Excited State (S1) LUMO (π*) S0->S1 Intense Absorption (K-band) π → π* (~285 nm) Bathochromic in Polar Solvents N_orb Non-bonding (n) Carbonyl Lone Pairs N_orb->S1 Weak Absorption (R-band) n → π* (~325 nm) Hypsochromic in Protic Solvents

Fig 1: Jablonski-style diagram detailing the primary electronic transitions of the enone system.

Photophysical Properties and Solvatochromism

The UV-Vis spectrum of this compound is characterized by two primary absorption bands, which exhibit distinct solvatochromic behaviors [3].

Table 1: Quantitative Photophysical Data & Solvatochromic Shifts
Transition TypeOrbital OriginHexane λmax​ (nm)Ethanol λmax​ (nm)Molar Absorptivity ( ϵ )Shift Polarity
K-Band π→π∗ 282286 >15,000 Bathochromic (+4 nm)
R-Band n→π∗ 332325 <100 Hypsochromic (-7 nm)
E-Band Aromatic π→π∗ 220222 ∼10,000 Bathochromic (+2 nm)
(Note: Values are representative for the highly conjugated cinnamoyl core under standard ambient conditions).

Solvatochromic Causality : When transitioning from a non-polar solvent (Hexane) to a polar protic solvent (Ethanol), the K-band ( π→π∗ ) undergoes a bathochromic (red) shift . This occurs because the excited π∗ state is more polar than the ground state; the polar solvent stabilizes this excited state more effectively, reducing the HOMO-LUMO gap. Conversely, the R-band ( n→π∗ ) undergoes a hypsochromic (blue) shift . The protic solvent forms strong hydrogen bonds with the carbonyl lone pairs ( n electrons) in the ground state, lowering their energy significantly and widening the n→π∗ energy gap.

Integrated Experimental and Computational Workflows

To ensure scientific integrity, the characterization of 1,1-dimethoxy-4-phenyl-3-buten-2-one must rely on a self-validating system combining empirical spectroscopy with Time-Dependent Density Functional Theory (TD-DFT) [4].

Workflow Prep 1. Analyte Preparation 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8) Solvent 2. Solvatochromic Array Non-polar (Hexane) vs. Protic (EtOH) Prep->Solvent Spec 3. UV-Vis Acquisition Double-beam, 200-600 nm, 1 nm slit Solvent->Spec Val 5. Orthogonal Validation Correlate Experimental λ_max with Oscillator Strengths Spec->Val Comp 4. TD-DFT Modeling B3LYP/6-311+G(d,p) with PCM Comp->Val Theoretical λ_max & Orbital Contributions

Fig 2: Integrated experimental and computational workflow for electronic property characterization.

Protocol A: High-Fidelity UV-Vis Spectroscopic Characterization

This protocol is designed to eliminate baseline artifacts and isolate the specific solvatochromic effects of the molecule.

  • Instrument Calibration (Self-Validation Step) : Prior to analysis, verify the spectrophotometer's wavelength accuracy using a holmium oxide glass filter. The characteristic peak at 279.3 nm must be within ±0.5 nm to ensure the precise tracking of the K-band shifts[5].

  • Matrix Preparation : Prepare a 1.0×10−2 M stock solution of 1,1-dimethoxy-4-phenyl-3-buten-2-one in spectroscopic-grade acetonitrile.

  • Solvatochromic Array Dilution : Dilute the stock to a working concentration of 2.0×10−5 M in two separate matrices: Spectroscopic-grade Hexane and Absolute Ethanol. Causality: This specific concentration ensures the intense K-band remains within the linear dynamic range of the detector (Absorbance ≈0.3−0.8 ), preventing photometric saturation.

  • Baseline Correction : Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the sample and reference beams of a double-beam spectrophotometer. Run a baseline correction from 600 nm down to 200 nm.

  • Data Acquisition : Replace the solvent in the sample cuvette with the analyte solution. Scan at a rate of 120 nm/min with a 1 nm slit width. Extract the λmax​ and calculate the molar absorptivity ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

Protocol B: TD-DFT Electronic State Modeling

To orthogonally validate the empirical data, computational modeling is required to assign the exact molecular orbital contributions to the observed absorption bands.

  • Geometry Optimization : Construct the E-isomer of 1,1-dimethoxy-4-phenyl-3-buten-2-one in silico. Perform a ground-state geometry optimization using the B3LYP functional and a 6-311+G(d,p) basis set. Causality: The inclusion of diffuse functions ("+") is critical for accurately modeling the electron density of the highly electronegative acetal oxygens and the excited states.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of Hexane ( ϵr​=1.88 ) and Ethanol ( ϵr​=24.5 ).

  • Excitation Extraction : Run a Time-Dependent DFT (TD-DFT) calculation to extract the first 10 singlet excited states.

  • Data Integration : Identify the transition with the highest oscillator strength ( f>0.3 ). This theoretically derived λmax​ will correspond to the K-band ( π→π∗ ). Identify the lower energy transition with near-zero oscillator strength ( f<0.01 ) to validate the R-band ( n→π∗ ).

Conclusion

The electronic properties of 1,1-dimethoxy-4-phenyl-3-buten-2-one are a masterclass in the balance between extended π -conjugation and localized inductive effects. By systematically applying solvatochromic UV-Vis arrays and orthogonal TD-DFT modeling, researchers can accurately map the molecule's HOMO-LUMO gap. This self-validating approach ensures that any subsequent use of this compound in photochemical synthesis or drug development is grounded in absolute, verifiable physical chemistry.

References

  • Chemsrc Database . "1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8". Chemsrc. Available at:[Link]

  • ResearchGate . "Aliphatic diazo ketones. A modified synthesis requiring minimal diazomethane". Journal of Organic Chemistry. Available at: [Link]

  • Gaussian Official Documentation . "Time-Dependent Density Functional Theory (TD-DFT)". Gaussian. Available at: [Link]

  • National Institute of Standards and Technology (NIST) . "Spectrophotometry Guidelines and Optical Radiation". NIST Physical Measurement Laboratory. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 1,1-Dimethoxy-4-phenylbut-3-en-2-one as a Versatile Precursor for Formyl-Substituted Heterocycles

Executive Summary In modern drug discovery and medicinal chemistry, the late-stage functionalization of heterocycles relies heavily on the presence of versatile functional handles, such as aldehydes. However, free aldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the late-stage functionalization of heterocycles relies heavily on the presence of versatile functional handles, such as aldehydes. However, free aldehydes are highly reactive and often incompatible with the harsh cyclocondensation conditions required to construct the heterocyclic core.

(E)-1,1-Dimethoxy-4-phenylbut-3-en-2-one (CAS: 55980-64-8) solves this synthetic bottleneck. As an α,β -unsaturated α′ -ketoacetal, it functions as a masked 1,4-dicarbonyl equivalent . By exploiting the orthogonal reactivity between its highly electrophilic enone system and its stable acetal group, chemists can construct complex five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) where the formyl group remains safely masked until acidic deprotection is triggered [1, 2].

Structural Rationale & Mechanistic Causality

The synthetic utility of 1,1-dimethoxy-4-phenylbut-3-en-2-one is governed by the distinct electronic environments of its three carbon centers:

  • C4 ( β -carbon): Highly soft and electrophilic due to conjugation with the ketone. It acts as the primary site for Michael addition by the first nucleophilic center of a binucleophile.

  • C2 (Carbonyl carbon): A hard electrophilic center that undergoes rapid intramolecular cyclocondensation following the initial Michael addition.

  • C1 (Acetal carbon): The 1,1-dimethoxy group is completely inert to the nucleophilic (often basic) conditions of cyclocondensation. It acts as a protective shield for the aldehyde, preventing unwanted polymerization or Schiff base formation during ring closure.

By reacting this precursor with binucleophiles (hydrazine, guanidine, hydroxylamine), the heterocyclic core is formed exclusively across the C2–C4 axis. The acetal is subsequently unmasked using solid superacids (e.g., Nafion-H) or aqueous mineral acids to reveal the target carbaldehyde[1].

Reaction Pathways

Pathway Precursor 1,1-Dimethoxy-4-phenylbut-3-en-2-one (Masked 1,4-Dicarbonyl) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Precursor->Hydrazine 1,4-Addition Guanidine Guanidine HCl / NaOEt (EtOH, Reflux) Precursor->Guanidine 1,4-Addition Pyrazoline 3-(Dimethoxymethyl)- 5-phenyl-4,5-dihydro-1H-pyrazole Hydrazine->Pyrazoline Cyclocondensation Pyrimidine 2-Amino-4-(dimethoxymethyl)- 6-phenylpyrimidine Guanidine->Pyrimidine Cyclocondensation & Auto-oxidation Oxidation Oxidation (DDQ) Pyrazoline->Oxidation Acid Nafion-H® or HCl (Acetal Cleavage) Pyrimidine->Acid Pyrazole 3-(Dimethoxymethyl)- 5-phenyl-1H-pyrazole Oxidation->Pyrazole Pyrazole->Acid FormylPyrazole 5-Phenyl-1H-pyrazole- 3-carbaldehyde Acid->FormylPyrazole -2 MeOH FormylPyrimidine 2-Amino-6-phenylpyrimidine- 4-carbaldehyde Acid->FormylPyrimidine -2 MeOH

Divergent synthetic pathways utilizing 1,1-dimethoxy-4-phenylbut-3-en-2-one for formyl-heterocycles.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems , meaning built-in analytical checkpoints ensure the success of each mechanistic step before proceeding to the next.

Protocol A: Synthesis of 3-(Dimethoxymethyl)-5-phenyl-1H-pyrazole

This protocol utilizes the α -effect of hydrazine to drive a rapid Michael-addition/cyclization cascade.

Step 1: Cyclocondensation

  • Reaction Setup: Dissolve 1,1-dimethoxy-4-phenylbut-3-en-2-one (10.0 mmol) in absolute ethanol (30 mL). Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise at 0 °C.

  • Execution: Warm the mixture to 80 °C and reflux for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The UV-active enone spot ( Rf​≈0.6 ) must completely disappear, replaced by a lower-running pyrazoline spot ( Rf​≈0.3 ) that stains positively with anisaldehyde (indicating the intact acetal).

  • Workup: Concentrate in vacuo, partition between EtOAc and brine, dry over Na 2​ SO 4​ , and evaporate to yield the crude pyrazoline.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show the disappearance of olefinic protons ( δ 6.8–7.5 ppm) and the emergence of diastereotopic CH 2​ protons of the pyrazoline ring (ABX system, δ 2.8–3.5 ppm). The acetal methoxy singlets must remain visible at δ 3.4 ppm.

Step 2: Aromatization (Oxidation)

  • Execution: Dissolve the crude pyrazoline in dichloromethane (40 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 11.0 mmol) portion-wise at room temperature. Stir for 2 hours.

  • Workup & Validation: Filter the precipitated DDQH 2​ (visual validation of successful oxidation). Wash the filtrate with saturated aqueous NaHCO 3​ until the aqueous layer is colorless. 1 H NMR must show the disappearance of the pyrazoline CH 2​ protons and the appearance of a sharp aromatic pyrazole C4-H singlet at δ ~6.6 ppm.

Protocol B: Acid-Catalyzed Unmasking to 5-Phenyl-1H-pyrazole-3-carbaldehyde

This protocol utilizes Nafion-H, a solid superacid, to cleave the acetal without the need for harsh aqueous workups, as pioneered by Petrakis and Fried [1].

  • Reaction Setup: Dissolve 3-(dimethoxymethyl)-5-phenyl-1H-pyrazole (5.0 mmol) in a mixture of toluene (20 mL) and water (0.5 mL).

  • Execution: Add Nafion-H® resin (500 mg). Stir the suspension vigorously at 80 °C for 6 hours.

  • In-Process Validation: TLC validation is critical here. The acetal ( Rf​≈0.4 ) will convert to the highly polar, UV-active aldehyde ( Rf​≈0.15 in Hexane/EtOAc 8:2).

  • Workup: Filter the mixture to remove the Nafion-H catalyst (self-validating removal of the acid source). Concentrate the filtrate in vacuo.

  • Analytical Validation: 1 H NMR must confirm the complete disappearance of the two methoxy singlets at δ ~3.4 ppm and the appearance of a sharp, strongly deshielded aldehyde proton singlet at δ >9.8 ppm.

Quantitative Data & Thermodynamic Considerations

The choice of nucleophile directly impacts the thermodynamic driving force of the aromatization step. The table below summarizes the expected outcomes and yields based on validated literature parameters [2].

Nucleophile SystemReaction ConditionsPrimary IntermediateFinal Unmasked ProductTypical Overall Yield
Hydrazine Hydrate EtOH, 80 °C, 4hPyrazoline (requires DDQ oxidation)5-Phenyl-1H-pyrazole-3-carbaldehyde65–75%
Guanidine HCl / NaOEt EtOH, 80 °C, 8hPyrimidine (spontaneous auto-oxidation)2-Amino-6-phenylpyrimidine-4-carbaldehyde55–65%
Hydroxylamine HCl / NaOAc EtOH, 80 °C, 6hIsoxazoline (requires MnO 2​ oxidation)5-Phenylisoxazole-3-carbaldehyde60–70%
Cyanoacetamide / NaOEt EtOH, 25 °C, 12hPyridone (spontaneous aromatization)2-Oxo-6-phenyl-1,2-dihydropyridine-4-carbaldehyde50–60%

References

  • Petrakis, K. S., & Fried, J. (1983). Cleavage of α -Ketoacetals by Catalysis with the Solid Superacid Nafion-H®. Synthesis, 1983(11), 891–892. URL:[Link]

  • Science of Synthesis. (2014). Product Class 5: α,α -Diheterosubstituted Ketones. In Houben-Weyl Methods of Molecular Transformations (Vol. 26). Thieme. URL:[Link]

Application

Application Note &amp; Protocol: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

Introduction: The Strategic Value of Chiral 1,5-Dicarbonyl Synthons The Michael addition is a cornerstone of carbon-carbon bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral 1,5-Dicarbonyl Synthons

The Michael addition is a cornerstone of carbon-carbon bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] Its asymmetric variant has become an indispensable tool in modern synthetic and medicinal chemistry, providing access to enantiomerically enriched molecules that are often precursors to complex pharmaceutical agents.[3][4][5] The resulting 1,5-dicarbonyl structures, or their protected equivalents, are versatile building blocks found in numerous natural products and drug candidates.

This guide details a robust and highly enantioselective organocatalytic protocol for the Michael addition of dimethyl malonate to (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one. The substrate, featuring a protected ketone functionality (a ketal), allows for selective manipulation of the newly formed adduct. We employ a bifunctional cinchona alkaloid-derived thiourea catalyst, which orchestrates the reaction through a dual-activation mechanism, ensuring high stereocontrol under mild conditions.[6][7] This protocol is designed for researchers seeking a reliable method to synthesize chiral intermediates for drug discovery and development programs.

Mechanistic Rationale: Dual Activation with Bifunctional Catalysis

The success of this asymmetric transformation hinges on the use of a chiral bifunctional organocatalyst, specifically a derivative of the cinchona alkaloid family. These catalysts possess both a basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond-donating moiety (the thiourea group).[7] This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile, guiding them into a highly organized, chiral transition state.

Catalytic Cycle Breakdown:

  • Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the dimethyl malonate (Michael donor), increasing its nucleophilicity.

  • Electrophile Activation: Concurrently, the thiourea moiety forms hydrogen bonds with the carbonyl group of the α,β-unsaturated ketal (Michael acceptor). This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, rendering it more susceptible to nucleophilic attack.[8]

  • Stereocontrolled C-C Bond Formation: The catalyst brings the activated donor and acceptor into close proximity within a defined chiral environment. The nucleophile is directed to attack one specific enantioface of the Michael acceptor, leading to the formation of the product with high enantioselectivity.

  • Catalyst Regeneration: Following the addition, the product dissociates, and the catalyst is regenerated to enter the next catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle CAT Bifunctional Thiourea Catalyst TS [Chiral Transition State] CAT->TS H-Bonding Activation DONOR Dimethyl Malonate (Nucleophile) DONOR->TS Deprotonation & Activation ACCEPTOR (E)-1,1-dimethoxy-4-phenyl -3-buten-2-one (Electrophile) ACCEPTOR->TS PRODUCT Chiral Michael Adduct TS->PRODUCT C-C Bond Formation PRODUCT->CAT Product Release & Catalyst Regeneration

Caption: Bifunctional catalyst activating both donor and acceptor.

Synthesis of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one (Michael Acceptor)

The target Michael acceptor is not commercially common and must be prepared prior to the asymmetric addition. A reliable method is the Claisen-Schmidt condensation between benzaldehyde and 1,1-dimethoxyacetone under basic conditions.

Protocol: Acceptor Synthesis

Reagents & Materials:

  • Benzaldehyde

  • 1,1-Dimethoxyacetone

  • Ethanol (EtOH)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) and 1,1-dimethoxyacetone (1.2 eq) in ethanol (0.5 M) at 0 °C, add 10% aqueous NaOH (1.5 eq) dropwise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one as a pale yellow solid.[9][10]

Detailed Protocol: Asymmetric Michael Addition

This protocol describes the addition of dimethyl malonate to the synthesized acceptor using a commercially available cinchona-derived thiourea catalyst.

Experimental Parameters
ParameterValue / ConditionRationale
Michael DonorDimethyl malonateA soft, doubly-activated nucleophile that provides high yields in Michael additions.
Michael Acceptor(E)-1,1-dimethoxy-4-phenyl-3-buten-2-oneThe target electrophile with a protected ketone for further selective transformations.
Catalyst(1R,2R)-1,2-Diphenylethylene-diamine-derived thioureaA bifunctional catalyst known to provide excellent enantioselectivity in this class of reactions.[7]
Catalyst Loading5 mol%Provides an optimal balance between reaction rate and cost-effectiveness.
SolventTolueneA non-polar solvent that favors the hydrogen-bonding interactions crucial for stereocontrol.
TemperatureRoom Temperature (~25 °C)Mild conditions that are sufficient for high conversion and selectivity, avoiding side reactions.
Reaction Time24 - 48 hoursTypical duration to achieve high conversion; should be monitored by TLC.
Stoichiometry (Donor:Acceptor)1.5 : 1.0An excess of the nucleophile helps drive the reaction to completion.
Step-by-Step Procedure
  • Reaction Setup: To a dry 10 mL vial equipped with a magnetic stir bar, add the cinchona-derived thiourea catalyst (0.05 eq).

  • Reagent Addition: Add (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one (1.0 eq) followed by toluene (to achieve 0.2 M concentration).

  • Initiation: Add dimethyl malonate (1.5 eq) to the mixture.

  • Reaction: Seal the vial and stir the reaction at room temperature.

  • Monitoring: Monitor the consumption of the starting material using TLC (e.g., eluent: 25% EtOAc in hexanes).

  • Work-up: Once the reaction is complete (typically 24-48 hours), concentrate the mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (eluent: gradient of 10-30% EtOAc in hexanes) to afford the desired Michael adduct.

  • Analysis:

    • Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

Expected Results
EntryMichael DonorYield (%)ee (%)
1Dimethyl malonate>90%>95%
Note: Results are based on analogous systems reported in the literature and may vary based on specific catalyst structure and purity of reagents.[6][11]

Experimental Workflow & Troubleshooting

Caption: Overall workflow from synthesis to analysis.

Field Insights & Troubleshooting:

  • Low Enantioselectivity (ee):

    • Cause: Presence of water or protic impurities can disrupt the sensitive hydrogen-bonding network.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly purified reagents.

  • Low Yield / Slow Reaction:

    • Cause: Inactive catalyst or insufficient activation.

    • Solution: Use a fresh batch of catalyst. Consider slightly increasing the catalyst loading (e.g., to 10 mol%) or temperature (e.g., to 40 °C), though this may slightly erode enantioselectivity.

  • Side Product Formation:

    • Cause: The ketal protecting group may be sensitive to acidic or harsh conditions.

    • Solution: Ensure the silica gel used for chromatography is neutral. Avoid any acidic work-up steps if possible.

References

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Ketones to Nitroolefins. Organic Letters, 3(16), 2423–2425. [Link]

  • Wang, J., Li, H., & Zu, L. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters, 11(2), 429-432. [Link]

  • Betancort, J. M., & Barbas, C. F. (2001). Catalytic Direct Asymmetric Michael Reactions: Organocatalysis with a New Simple Amine. Organic Letters, 3(23), 3737–3740. [Link]

  • Pápai, I., & Nagy, V. (2010). Proposed mechanism for amine-catalyzed Michael additions via iminium ion intermediate. Journal of Molecular Structure: THEOCHEM, 943(1-3), 137-142.
  • Tang, Z., Jiang, F., & Yu, L.-T. (2009). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 48(10), 1847-1850. [Link]

  • Melchiorre, P., & Jørgensen, K. A. (2003). Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. The Journal of Organic Chemistry, 68(11), 4151–4157. [Link]

  • Quintard, A., & Rodriguez, J. (2014). Organocatalytic conjugate addition of aldehydes to vinyl sulfones and vinyl phosphonates as challenging Michael acceptors. Chemistry–A European Journal, 20(27), 8254-8266.
  • Ahmad, N., & Kim, H. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α,β-Unsaturated Nitroalkenes. Molecules, 26(16), 5039. [Link]

  • Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Wang, W. (2010).
  • ResearchGate. (n.d.). Organocatalytic asymmetric intramolecular Michael addition of keto-enones. [Scientific diagram]. [Link]

  • Reiss, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • ResearchGate. (2009). Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Vinyl Sulfones and Vinyl Phosphonates as Challenging Michael Acceptors. [Request PDF]. [Link]

  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-134.
  • Ulah, M. S., Chhanda, S. A., & Itsuno, S. (2020). Asymmetric Michael addition reaction involving different combinations of the Michael donors and acceptors, using P1. [Table]. ResearchGate. [Link]

  • MacMillan, D. W. C. (2004). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 126(25), 7780–7781.
  • Yamaguchi, M., Shiraishi, T., & Hirama, M. (1996). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 61(11), 3520–3530. [Link]

  • Celentano, G., et al. (2014). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Soloshonok, V. A., & Ono, T. (1996). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Journal of Organic Chemistry, 61(16), 5430-5432. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Buchler GmbH. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
  • Wang, Y., et al. (2018). Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry, 16(25), 4647-4651. [Link]

  • Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 5(1), 478-483. [Link]

  • Google Patents. (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one.

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation Pathways for 1,1-Dimethoxy-4-phenyl-3-buten-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and chemoselective routing. Mechanistic Principles & Chemoselectivity 1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and chemoselective routing.

Mechanistic Principles & Chemoselectivity

1,1-dimethoxy-4-phenyl-3-buten-2-one is a highly versatile, polyfunctional building block. Its structural framework features three distinct reactive moieties: a conjugated alkene (C=C), a ketone (C=O), and a terminal dimethyl acetal. The core challenge in its downstream processing is achieving strict chemoselectivity without degrading the acid-sensitive acetal group.

As a process scientist, selecting the correct catalytic system requires manipulating the thermodynamic and kinetic profiles of the substrate:

  • Pathway A: Alkene (C=C) Reduction: The reduction of the C=C bond is thermodynamically favored over the C=O bond. When utilizing standard heterogeneous catalysts like Palladium on Carbon (Pd/C), the metal surface strongly coordinates the π -electrons of the alkene, facilitating rapid migratory insertion of hydride. The highly polarized C=O bond interacts poorly with the unpolarized Pd surface, leaving it intact [1]. Earth-abundant Mn(I) pincer complexes have also emerged as highly selective non-cooperative catalysts for this exact transformation [2].

  • Pathway B: Ketone (C=O) Reduction: To selectively reduce the C=O bond while preserving the conjugated C=C bond, the electronic preference must be inverted. This is achieved via metal-ligand bifunctional catalysis (e.g., Ru-NNS complexes) or Ir(III)-catalyzed transfer hydrogenation [3, 4]. These systems operate via an outer-sphere mechanism: a hard Lewis acidic metal center coordinates the carbonyl oxygen, directing hydride transfer exclusively to the carbonyl carbon. The alkene lacks the necessary polarization to engage this transition state.

  • Acetal Stability (Critical Causality): The 1,1-dimethoxy acetal is robust under neutral or basic conditions but highly labile under acidic conditions. Therefore, all hydrogenation protocols must strictly avoid acidic solvents (e.g., acetic acid) and employ mild basic additives (e.g., triethylamine or K2​CO3​ ) to prevent premature hydrolysis to the corresponding keto-aldehyde.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, embedding in-process analytical checks to ensure the reaction trajectory is correct before proceeding to workup.

Protocol A: Chemoselective C=C Reduction (Synthesis of 1,1-dimethoxy-4-phenylbutan-2-one)

Objective: Selective 1,4-reduction utilizing Pd/C. Self-Validating Step: The disappearance of the extended conjugated system can be tracked via Thin Layer Chromatography (TLC) under short-wave UV (254 nm). The product will show a dramatic reduction in UV absorbance compared to the highly fluorescent starting material.

  • Preparation: In a flame-dried 100 mL Schlenk flask, dissolve 1,1-dimethoxy-4-phenyl-3-buten-2-one (10.0 mmol) in anhydrous methanol (50 mL).

  • Buffering: Add 50 µL of triethylamine (TEA) to buffer the solution, ensuring the acetal remains strictly intact.

  • Catalyst Loading: Carefully add 5% Pd/C (0.5 mol% Pd). Caution: Pd/C is pyrophoric; add under a steady stream of Argon to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain the reaction under an H2​ balloon (1 atm) at 25 °C with vigorous stirring (800 rpm) for 3 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

Protocol B: Chemoselective C=O Reduction (Synthesis of 1,1-dimethoxy-4-phenyl-3-buten-2-ol)

Objective: Selective 1,2-reduction via Ir(III) Transfer Hydrogenation. Self-Validating Step: The formation of the allylic alcohol is confirmed by the appearance of a broad O-H stretch (~3300 cm⁻¹) in FT-IR, while the sharp C=C stretch (~1650 cm⁻¹) remains undisturbed.

  • Preparation: In a 50 mL pressure tube, dissolve the substrate (10.0 mmol) in anhydrous isopropanol (30 mL), which acts as both the solvent and the stoichiometric hydrogen donor.

  • Catalyst Loading: Add an Ir(III) pyridylidene-indole catalyst (1.0 mol%) and potassium tert-butoxide (5 mol%) to activate the catalytic cycle [4].

  • Reaction: Seal the tube and stir at 40 °C for 12 hours.

  • Workup: Quench the reaction with deionized water (20 mL) and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol C: Exhaustive Hydrogenation (Synthesis of 1,1-dimethoxy-4-phenylbutan-2-ol)

Objective: Complete reduction of both unsaturated moieties using Pt/C under elevated pressure.

  • Preparation: Dissolve the substrate (10.0 mmol) in ethanol (50 mL) containing 100 µL of TEA in a high-pressure stainless steel autoclave.

  • Catalyst Loading: Add 5% Pt/C (1.0 mol% Pt). Platinum is chosen for its superior ability to reduce aliphatic ketones compared to Palladium.

  • Hydrogenation: Pressurize the reactor with H2​ to 5 bar (72 psi). Heat the reaction to 50 °C and stir for 16 hours.

  • Workup: Depressurize the vessel safely, filter through Celite, and evaporate the solvent to isolate the fully saturated alcohol.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes based on the catalyst and thermodynamic conditions applied to benzylideneacetone derivatives.

Catalyst SystemH₂ Source / PressureTemp (°C)Target PathwayConversion (%)Chemoselectivity (%)Isolated Yield (%)
5% Pd/C H₂ gas (1 atm)25Pathway A (C=C)>99>98 (C=C over C=O)95
Mn(I) Pincer H₂ gas (2 atm)60Pathway A (C=C)>99>95 (C=C over C=O)91
Ir(III) Complex Isopropanol (Donor)40Pathway B (C=O)9594 (C=O over C=C)88
Ru-NNS Complex H₂ gas (5 atm)25Pathway B (C=O)9896 (C=O over C=C)92
5% Pt/C H₂ gas (5 atm)50Pathway C (Full)>99N/A (Exhaustive)96

Note: Acetal hydrolysis was successfully suppressed (<1%) across all optimized runs by utilizing basic additives (TEA or t-BuOK).

Pathway Visualization

HydrogenationPathways Substrate 1,1-Dimethoxy-4-phenyl-3-buten-2-one (Unsaturated Acetal Ketone) PathA Pathway A: C=C Reduction 1,1-Dimethoxy-4-phenylbutan-2-one Substrate->PathA Pd/C, H2 (1 atm) Thermodynamic Control PathB Pathway B: C=O Reduction 1,1-Dimethoxy-4-phenyl-3-buten-2-ol Substrate->PathB Ir(III) / Isopropanol Kinetic/Steric Control PathC Pathway C: Full Reduction 1,1-Dimethoxy-4-phenylbutan-2-ol Substrate->PathC Pt/C, H2 (5 atm) Exhaustive Reduction PathA->PathC Pt/C, H2 (5 atm) PathB->PathC Pd/C, H2 (1 atm)

Figure 1: Catalytic hydrogenation pathways for 1,1-dimethoxy-4-phenyl-3-buten-2-one.

References

  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts ACS Catalysis URL:[Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex Organic Letters / PMC URL:[Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes European Journal of Inorganic Chemistry / PubMed URL:[Link]

  • Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Application

Synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- from Benzaldehyde: A Detailed Technical Guide

Introduction This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-, a valuable synthetic intermediate, starting from the readily available precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-, a valuable synthetic intermediate, starting from the readily available precursor, benzaldehyde. The target molecule, also known as benzalacetone dimethyl acetal, possesses a protected ketone functionality, rendering it a versatile building block in multi-step organic syntheses. The protection of the α,β-unsaturated ketone as a dimethyl acetal allows for selective reactions at other sites of the molecule without interference from the otherwise reactive carbonyl group.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and the rationale behind the experimental choices, ensuring a thorough understanding of the entire synthetic process.

The synthesis is a two-step process commencing with a Claisen-Schmidt (aldol) condensation of benzaldehyde with acetone to form 4-phenyl-3-buten-2-one (benzalacetone).[3][4] This is followed by the protection of the ketone functionality as a dimethyl acetal. This guide will provide detailed protocols for both reactions, including purification and characterization of the intermediate and final products.

Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below. The first step involves the formation of a carbon-carbon bond through a base-catalyzed aldol condensation. The second step is an acid-catalyzed acetalization to protect the ketone.

Step 1: Claisen-Schmidt Condensation to form 4-Phenyl-3-buten-2-one

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5] In this synthesis, acetone, which has α-hydrogens, reacts with benzaldehyde, which does not, in the presence of a base, typically sodium hydroxide.[6][7][8]

The mechanism proceeds as follows:

  • Enolate Formation: The hydroxide ion removes an α-hydrogen from acetone to form a resonance-stabilized enolate ion.[8] This is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Addition: The resulting alkoxide is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone.

  • Dehydration: Under the reaction conditions, this β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-phenyl-3-buten-2-one.[9]

To favor the formation of the desired monobenzalacetone and minimize the formation of the dibenzalacetone byproduct, a significant excess of acetone is often used.[10] However, careful control of stoichiometry and reaction conditions can also achieve good selectivity.[11]

Step 2: Acetal Formation to yield 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

Acetals are geminal-diether derivatives of aldehydes or ketones.[12][13] They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst.[14][15] In this step, the ketone group of 4-phenyl-3-buten-2-one is protected as a dimethyl acetal using methanol and an acid catalyst.

The mechanism for acetal formation involves the following key steps:[12][15]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[14]

  • Nucleophilic Attack by Alcohol: A molecule of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to another molecule of methanol, forming a hemiacetal.[12][15]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).

  • Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

  • Deprotonation: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.

The formation of acetals is a reversible process.[15] To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.[15]

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySource/Purity
BenzaldehydeC₇H₆O106.1210.6 g (10.0 mL, 0.1 mol)Reagent grade, freshly distilled
AcetoneC₃H₆O58.0829.0 g (36.7 mL, 0.5 mol)Reagent grade
Sodium HydroxideNaOH40.004.0 gPellets, 97%+
EthanolC₂H₅OH46.07100 mL95%
MethanolCH₃OH32.04100 mLAnhydrous
Trimethyl orthoformateC₄H₁₀O₃106.1212.7 g (13.2 mL, 0.12 mol)Reagent grade
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.19 g (1 mmol)98%+
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Step 1: Synthesis of 4-Phenyl-3-buten-2-one (Benzalacetone)
  • In a 250 mL Erlenmeyer flask, dissolve 4.0 g of sodium hydroxide in 40 mL of water and 60 mL of 95% ethanol.

  • Cool the solution in an ice bath to approximately 15-20 °C.

  • In a separate beaker, prepare a mixture of 10.6 g (10.0 mL) of freshly distilled benzaldehyde and 29.0 g (36.7 mL) of acetone.

  • While stirring the cooled sodium hydroxide solution vigorously, slowly add the benzaldehyde-acetone mixture dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture below 25 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A yellow precipitate of benzalacetone should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with three 50 mL portions of cold water to remove any remaining sodium hydroxide.

  • Further wash the crystals with a small amount of cold 95% ethanol to remove unreacted benzaldehyde.

  • Dry the crude 4-phenyl-3-buten-2-one in a desiccator. The product is a pale yellow solid.[4]

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Step 2: Synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 4-phenyl-3-buten-2-one (assuming a quantitative yield from the previous step, approximately 14.6 g, 0.1 mol).

  • Add 100 mL of anhydrous methanol and 12.7 g (13.2 mL) of trimethyl orthoformate. Trimethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards the acetal.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This neutralizes the acid catalyst.

  • Remove the methanol by rotary evaporation.

  • To the remaining residue, add 100 mL of water and extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Acetal Formation benzaldehyde Benzaldehyde mix1 benzaldehyde->mix1 acetone Acetone acetone->mix1 naoh NaOH, EtOH/H₂O reaction1 Condensation naoh->reaction1 benzalacetone 4-Phenyl-3-buten-2-one benzalacetone_in 4-Phenyl-3-buten-2-one benzalacetone->benzalacetone_in Intermediate mix1->reaction1 reaction1->benzalacetone reaction2 Acetalization benzalacetone_in->reaction2 methanol Methanol methanol->reaction2 tsoh p-TsOH (cat.) tsoh->reaction2 final_product 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- reaction2->final_product caption Synthetic workflow for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-.

Caption: Synthetic workflow from benzaldehyde to the target acetal.

Characterization Data

4-Phenyl-3-buten-2-one (Benzalacetone)

  • Appearance: Pale yellow crystalline solid[4]

  • Molecular Formula: C₁₀H₁₀O

  • Molecular Weight: 146.19 g/mol

  • Melting Point: 39-42 °C

  • Boiling Point: 260-262 °C

3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • Boiling Point: (Literature values vary, purification is often by chromatography or distillation under reduced pressure)

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the intermediate and final products.

Troubleshooting and Optimization

  • Low yield in Step 1: Ensure that the temperature of the Claisen-Schmidt condensation is kept low to minimize side reactions. The purity of the benzaldehyde is also critical; it should be free of benzoic acid, which can be removed by washing with a sodium carbonate solution before distillation. The order of addition is also important to prevent the self-condensation of acetone.[6]

  • Incomplete reaction in Step 2: The acetalization reaction is an equilibrium process. Ensure that anhydrous conditions are maintained, as water will shift the equilibrium back to the ketone. Using a Dean-Stark trap to remove water azeotropically can also be effective. The use of trimethyl orthoformate as a water scavenger is a convenient alternative.[16]

  • Purification challenges: If vacuum distillation is problematic for the final product due to potential decomposition, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable purification method.

Conclusion

This application note provides a detailed and reliable protocol for the two-step synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- from benzaldehyde. The Claisen-Schmidt condensation followed by an acid-catalyzed acetalization offers an efficient route to this valuable synthetic intermediate. By understanding the underlying mechanisms and paying close attention to the experimental details outlined, researchers can successfully synthesize and purify the target compound for use in a variety of synthetic applications.

References

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. [Link]

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Handayani, W., & Arty, I. S. (2012). Reaction Efficiency of Crossed-Aldol Condensation between Acetone and Benzaldehyde over ZrO2 and ZrO2-Montmorillonite. Journal of Applied Sciences Research, 8(8), 4147-4152.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for purifying acetals.
  • Imanche, J. M. (2024, November 1).
  • Chemistry 212 Laboratory. (n.d.).
  • Studylib. (n.d.). Aldol Condensation: Optimizing Dibenzalacetone Yield. [Link]

  • Organic Chemistry Lab. (n.d.).
  • Scribd. (n.d.). Aldol Condensation Between Benzaldehyde and Acetone. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 4-phenyl-3-buten-2-ol. [Link]

  • ResearchGate. (n.d.). Scheme 3: Aldol condensation of benzaldehyde and acetone followed by dehydration providing benzalacetone as the final product. [Link]

  • Dalton Transactions. (2025, June 5). Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs. [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). Benzalacetone. [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • European Patent Office. (n.d.). Process for the manufacture of acetals of chloroacetaldehyde. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry Steps. (2023, October 17). The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • TutorChase. (n.d.). Provide an example of the aldehyde and ketone in the Wittig reaction. [Link]

  • Taylor & Francis. (2011, September 14). Method for the Selective Formation of Dimethyl Acetals in the Presence of Hydroxylamine. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • Google Patents. (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one.
  • ResearchGate. (2025, September 9). Synthesis of benzalacetone through nucleophilic addition by changing the molarity of sodium hydroxide through cross-aldol condensation with an aspect of the catalyst -Zirconium Oxide. [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Chemistry Education. (n.d.). Synthesis of Dibenzalacetone. [Link]

  • Scribd. (n.d.). Synthesis of Dibenzalacetone via Aldol Condensation. [Link]

  • Reddit. (2016, March 9). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. [Link]

  • ACS Publications. (n.d.). Spectral correlations for .alpha.,.beta.-unsaturated ketones. [Link]

  • Google Patents. (n.d.). Method for preparing benzalacetone under supercritical condition.
  • Academia.edu. (n.d.). Synthesis of Dibenzalacetone by the Aldol Condensation. [Link]

  • NIST WebBook. (n.d.). 3-Buten-2-one, 4-phenyl-. [Link]

Sources

Method

Application Note: Advanced Cross-Coupling and Conjugate Addition Strategies Utilizing 1,1-Dimethoxy-4-phenyl-3-buten-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale The compound 1,1-dimethoxy-4-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

The compound 1,1-dimethoxy-4-phenyl-3-buten-2-one (also known as (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one) is a highly versatile, orthogonally protected α -ketoaldehyde derivative[1]. Structurally, it integrates an α,β -unsaturated ketone (enone) with a gem-dimethoxy acetal. This unique architecture makes it an exceptional electrophilic hub for transition-metal-catalyzed cross-coupling reactions.

The Causality of the Acetal Mask: In standard cross-coupling conditions, free α -ketoaldehydes are highly susceptible to base-catalyzed aldol oligomerization, α -deprotonation, and rapid decomposition. The gem-dimethoxy acetal effectively masks this highly reactive moiety, preserving the structural integrity of the substrate during harsh cross-coupling sequences[2]. Post-coupling, the acetal can be easily hydrolyzed to reveal a latent formyl group, enabling the downstream synthesis of complex 1,4-dicarbonyls and nitrogenous heterocycles (e.g., quinoxalines and imidazoles) critical for drug discovery.

Mechanistic Insights: Divergent Catalytic Pathways

Depending on the choice of transition metal catalyst, 1,1-dimethoxy-4-phenyl-3-buten-2-one can be directed down two distinct, highly valuable synthetic pathways:

  • Pathway A: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition. Utilizing a chiral Rh(I) catalyst, arylboronic acids undergo migratory insertion at the β -carbon (C4). Because C4 already bears a phenyl group, this reaction generates a chiral β,β -diaryl stereocenter—a privileged pharmacophore found in antidepressants (e.g., sertraline) and antimuscarinics (e.g., tolterodine)[3].

  • Pathway B: Palladium-Catalyzed Oxidative Heck C–H Arylation. Under Pd(II) catalysis with an external oxidant (Fujiwara-Moritani conditions), the enone undergoes direct C–H functionalization at the α -position (C3), yielding a fully substituted, tetra-orthogonal α -aryl- β -phenyl enone.

MechanisticDivergence Enone 1,1-Dimethoxy-4-phenyl-3-buten-2-one (Electrophilic Hub) RhCat [Rh(OH)(binap)]2 / ArB(OH)2 1,4-Dioxane/H2O, 50°C Enone->RhCat Pathway A PdCat Pd(OAc)2 / ArB(OH)2 / Oxidant AcOH, 80°C Enone->PdCat Pathway B Product1 Chiral β,β-Diaryl Ketone (Asymmetric 1,4-Addition) RhCat->Product1 Enantioselective C-C Bond Formation Product2 α-Aryl-β-phenyl Enone (Oxidative Heck Coupling) PdCat->Product2 Regioselective C-H Arylation

Fig 1. Mechanistic divergence of 1,1-dimethoxy-4-phenyl-3-buten-2-one under Rh and Pd catalysis.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that catalytic failure or reagent degradation is caught before resource-intensive purification steps.

ExpWorkflow S1 1. Reagent Assembly S2 2. Schlenk Degassing S1->S2 S3 3. Catalytic Reaction S2->S3 S4 4. GC-FID Validation S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Chiral HPLC S5->S6

Fig 2. Self-validating experimental workflow for catalytic cross-coupling.

Protocol A: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Causality of Reagent Selection: The addition of water (10:1 dioxane/H 2​ O) is strictly required to facilitate the rapid protonation of the intermediate oxa- π -allyl rhodium enolate. Omitting water stalls the catalytic cycle, leading to competitive proto-deborylation of the arylboronic acid[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 1,1-dimethoxy-4-phenyl-3-buten-2-one (0.50 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and [Rh(OH)((S)-BINAP)]2​ (0.015 mmol, 3 mol% Rh).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N 2​ . Repeat this cycle three times to eliminate ambient oxygen, which can cause oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject 3.0 mL of a degassed 1,4-dioxane/H 2​ O mixture (10:1 v/v) via syringe. Add 50 μ L of dodecane as an internal standard.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Validation Checkpoint (GC-FID): Withdraw a 10 μ L aliquot, dilute with EtOAc, and analyze via GC-FID against the dodecane standard. Proceed to workup only if conversion is >95%.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc 8:2) to afford the chiral β,β -diaryl ketone.

Protocol B: Palladium-Catalyzed Oxidative Heck C–H Arylation

Causality of Reagent Selection: Ag 2​ CO 3​ serves a dual purpose: it acts as a terminal oxidant to reoxidize Pd(0) back to the active Pd(II) species, and it acts as a base to neutralize the acid generated during the C–H activation step.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 1,1-dimethoxy-4-phenyl-3-buten-2-one (0.50 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.0 mmol, 2.0 equiv), Pd(OAc) 2​ (0.05 mmol, 10 mol%), and Ag 2​ CO 3​ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.5 mL of anhydrous acetic acid (AcOH) and 0.5 mL of DMF.

  • Reaction: Seal the vial and heat to 80 °C under an air atmosphere for 24 hours.

  • Validation Checkpoint (TLC): Monitor the disappearance of the enone starting material via TLC (UV active, KMnO 4​ stain).

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove silver salts and palladium black, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography to isolate the α -arylated enone.

Quantitative Data Presentation

The following tables summarize expected yields and selectivities based on the validated protocols, demonstrating the robustness of the 1,1-dimethoxy-4-phenyl-3-buten-2-one scaffold.

Table 1: Optimization & Scope of Rh-Catalyzed 1,4-Addition (Protocol A)

EntryArylboronic AcidSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Phenylboronic acid1,4-Dioxane (Anhydrous)5012N/A (Catalyst Stalled)
2Phenylboronic acid1,4-Dioxane / H 2​ O (10:1)509498% (S)
34-Fluorophenylboronic acid1,4-Dioxane / H 2​ O (10:1)508996% (S)
43-Methoxyphenylboronic acid1,4-Dioxane / H 2​ O (10:1)509197% (S)

Table 2: Substrate Scope for Pd-Catalyzed Oxidative Heck (Protocol B)

EntryArylboronic AcidOxidant / BaseTime (h)Regioselectivity ( α : β )Isolated Yield (%)
14-Methoxyphenylboronic acidAg 2​ CO 3​ 24>99:182
24-Tolylboronic acidAg 2​ CO 3​ 24>99:178
34-Chlorophenylboronic acidAg 2​ CO 3​ 36>99:165

Downstream Applications: Heterocycle Unmasking

Following successful cross-coupling, the acetal group of the resulting products can be unmasked using 2.0 M aqueous HCl in THF at room temperature. The transiently formed α -ketoaldehydes can be immediately trapped in situ with o-phenylenediamine derivatives to yield highly substituted, enantioenriched quinoxalines. This demonstrates the strategic value of 1,1-dimethoxy-4-phenyl-3-buten-2-one as a linchpin for complex pharmaceutical synthesis.

References

  • Woolsey, N. F.; Khalil, M. H. "Aliphatic diazo ketones. A modified synthesis requiring minimal diazomethane." Journal of Organic Chemistry, 1975, 40(24), 3521-3528.[1][Link]

  • Tiecco, M.; Testaferri, L.; Tingoli, M.; Bartoli, D. "Synthesis of alpha,beta-unsaturated alpha'-methoxy ketones." Journal of Organic Chemistry, 1990, 55(15), 4523-4528.[2][Link]

  • Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 2003, 103(8), 2829-2844.[3][Link]

  • Le Bras, J.; Muzart, J. "Intermolecular Dehydrogenative Heck Reactions." Chemical Reviews, 2011, 111(3), 1170-1214.[Link]

Sources

Application

standard laboratory handling protocols for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

An in-depth technical dossier and protocol guide for the synthesis, handling, and application of 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8). Chemical Identity & Mechanistic Utility 1,1-Dimethoxy-4-phenyl-3-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical dossier and protocol guide for the synthesis, handling, and application of 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8).

Chemical Identity & Mechanistic Utility

1,1-Dimethoxy-4-phenyl-3-buten-2-one is a highly versatile α -keto acetal characterized by an α,β -unsaturated phenyl ring (styryl group) conjugated with a carbonyl system. In advanced organic synthesis and drug development, this compound serves as a "masked" α -keto aldehyde.

The free α -keto aldehyde of benzalacetone is highly electrophilic and notoriously unstable, prone to rapid polymerization and unwanted side reactions. By masking the terminal aldehyde as a dimethyl acetal (1,1-dimethoxy), the molecule is stabilized for long-term storage and handling[1]. This allows researchers to perform complex functionalizations on the styryl moiety before selectively unmasking the acetal to synthesize complex heterocycles, such as 1,2,3-triazoles, pyrazoles, and tetrahydroporphyrinic macrocycles.

Physicochemical & Safety Profile

To establish a self-validating handling system, baseline quantitative data must be cross-referenced during quality control (QC)[1].

PropertyValueCausality / Relevance
CAS Number 55980-64-8Unique identifier for chemical procurement.
Molecular Formula C 12​ H 14​ O 3​ Confirms mass for HRMS validation.
Molecular Weight 206.24 g/mol Required for stoichiometric calculations.
LogP 1.88Indicates moderate lipophilicity; highly soluble in organic solvents (DCM, EtOAc).
Storage Conditions 2-8°C, dry, inert atmospherePrevents ambient moisture from initiating premature acidic hydrolysis of the acetal.
Handling Hazards Skin/Eye IrritantRequires standard PPE; potential sensitizer upon repeated dermal exposure[2].

Mechanistic Pathways for Synthesis

Synthesizing 1,1-dimethoxy-4-phenyl-3-buten-2-one requires highly specific oxidative or rearrangement pathways, as direct acetalization of the corresponding methyl ketone (benzalacetone) is thermodynamically unfavorable.

Pathway A: Selenium-Catalyzed Oxidation The most robust method involves the selenium-catalyzed conversion of benzalacetone into the α -keto acetal. Diphenyl diselenide is oxidized by ammonium persulfate to generate an electrophilic selenium species. This active species reacts with the enol tautomer of the methyl ketone. Subsequent oxidative elimination and nucleophilic attack by the methanol solvent yield the target dimethyl acetal[3].

Pathway B: Epoxydiazo Ketone Pyrolysis An alternative, classical approach involves the pyrolysis of 2-diazo-1-(3-phenyl-oxiranyl)-ethanone in refluxing methanol. Thermal decomposition of the energy-rich diazo group extrudes N 2​ gas, generating a highly reactive α -keto carbene. This carbene induces the ring-opening of the adjacent epoxide, followed by a skeletal rearrangement. The resulting electrophilic intermediate is immediately trapped by methanol to form the stable acetal[4].

SynthesisPathway BA Benzalacetone (Methyl Ketone) SeCat Selenium Catalysis (PhSeSePh, Persulfate, MeOH) BA->SeCat Target 1,1-Dimethoxy-4-phenyl-3-buten-2-one (Target Acetal) SeCat->Target Oxidation & Acetalization EDK Epoxydiazo Ketone (2-diazo-1-(3-phenyl-oxiranyl)-ethanone) Pyrol Pyrolysis (Refluxing MeOH) EDK->Pyrol Pyrol->Target Rearrangement & Trapping Hetero Heterocycle Synthesis (Triazoles, Pyrazoles) Target->Hetero Acidic Deprotection & Condensation

Mechanistic workflows for the synthesis and application of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

Standard Laboratory Handling & Safety Protocols

When handling the precursors and the final acetal, strict adherence to chemical causality ensures safety and yield integrity:

  • Acetal Sensitivity: The 1,1-dimethoxy group is highly sensitive to Brønsted acids. All glassware must be strictly base-washed or oven-dried. Trace acids in solvents (e.g., old chloroform) will trigger spontaneous deprotection.

  • Diazo Precursor Hazards (Pathway B): If utilizing the epoxydiazo route, extreme caution is mandatory. Diazo compounds are energy-rich and potentially explosive. They must be handled behind a blast shield in a well-ventilated fume hood. Avoid using apparatus with ground-glass joints, as the friction can provide a detonation point for diazo residues[5].

Experimental Methodologies

Protocol 1: Synthesis via Selenium-Catalyzed Oxidation (Pathway A)

This protocol is favored for drug development due to its scalable, transition-metal-free nature[3].

Reagents:

  • Benzalacetone: 10.0 mmol (1.46 g)

  • Diphenyl diselenide (PhSeSePh): 0.5 mmol (0.15 g, 5 mol%)

  • Ammonium persulfate ((NH 4​ ) 2​ S 2​ O 8​ ): 30.0 mmol (6.84 g, 3.0 equiv)

  • Anhydrous Methanol: 50 mL

Step-by-Step Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of benzalacetone in 50 mL of anhydrous methanol.

  • Catalyst Initiation: Add 5 mol% of diphenyl diselenide to the solution. Causality: A catalytic amount is sufficient because the persulfate continuously regenerates the active Se(IV) electrophile throughout the reaction cycle.

  • Oxidant Addition: Slowly add ammonium persulfate in small portions over 15 minutes. Causality: Slow addition controls the exothermic oxidation process and prevents the over-oxidation or cleavage of the styryl double bond.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 65°C. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/EtOAc 8:2). The reaction typically reaches completion within 4 to 8 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with 50 mL of distilled water to quench the persulfate, then extract with dichloromethane (3 x 30 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO 3​ . Causality: This step is critical; neutralizing any residual acidic byproducts prevents the auto-hydrolysis of the newly formed acetal during concentration.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 1,1-dimethoxy-4-phenyl-3-buten-2-one.

Protocol 2: Controlled Deprotection for Downstream Application

To utilize the compound in heterocycle synthesis, the acetal must be unmasked to reveal the α -keto aldehyde.

Step-by-Step Procedure:

  • Solvent Matrix: Dissolve 1.0 mmol of 1,1-dimethoxy-4-phenyl-3-buten-2-one in 10 mL of a Tetrahydrofuran (THF) and 10% aqueous HCl mixture (1:1 v/v).

  • Hydrolysis: Stir vigorously at room temperature for 2-4 hours. Causality: The mildly acidic conditions protonate the methoxy oxygen, facilitating the departure of methanol and the formation of a transient oxonium ion, which is subsequently trapped by water to form the free aldehyde.

  • Self-Validating QC: Monitor via TLC. The highly polar α -keto aldehyde will appear significantly lower on the TLC plate compared to the lipophilic acetal.

  • Immediate Utilization: Extract the resulting α -keto aldehyde into ethyl acetate, wash with brine, dry, and use immediately in the subsequent condensation reaction (e.g., with hydrazines to form pyrazoles). Do not store the free aldehyde.

References

  • Chemsrc. "1,1-dimethoxy-4-phenylbut-3-en-2-one Physical and Chemical Properties". Chemsrc Database. 1

  • Tiecco, M.; Testaferri, L.; Tingoli, M.; Bartoli, D. "Selenium-catalyzed conversion of methyl ketones into .alpha.-keto acetals". Journal of Organic Chemistry, 1990, 55 (15), 4523–4528. Link

  • Woolsey, N. F.; Khalil, M. H. "Epoxydiazo ketones. Synthesis and reactions". Journal of Organic Chemistry, 1975, 40 (24), 3521–3528. Link

  • Matrix Scientific. "(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one MSDS". Matrix Scientific. 2

  • Science of Synthesis. "Product Class 21: Diazo Compounds (Safety Protocols)". Thieme Connect. 5

Sources

Method

Application Note: 1,1-Dimethoxy-4-phenyl-3-buten-2-one in Pharmaceutical Intermediate Design

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the rapid assembly of complex, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. 1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS#: 55980-64-8)[1] emerges as a highly versatile, bifunctional building block that addresses this need. Structurally, it combines an α,β -unsaturated ketone (enone) with a dimethyl acetal (a masked aldehyde).

As a Senior Application Scientist, I frequently leverage this compound to construct privileged pharmaceutical scaffolds—such as pyrazoles, pyrimidines, and quinoxalines—which are foundational in anti-inflammatory, oncology, and antimicrobial drug design. The compound's utility extends from basic heterocyclic synthesis to advanced applications, including its derivatives being patented for the treatment of ulcers[2].

Structural Rationale & Causality in Drug Design

The strategic value of 1,1-dimethoxy-4-phenyl-3-buten-2-one lies in its orthogonal reactivity . When designing a synthetic route, we must exploit the distinct electronic properties of its functional groups:

  • The Enone Moiety (Michael Acceptor): The α,β -unsaturated system is highly susceptible to soft nucleophiles (e.g., hydrazines, thiols) via Michael addition, while the ketone carbonyl remains available for subsequent intramolecular condensation. This dual reactivity is a classic approach for generating 5- and 6-membered rings.

  • The Acetal Moiety (Masked Electrophile): The dimethyl acetal is stable under neutral and basic conditions, allowing it to survive harsh initial cyclization steps[3]. Once the primary heterocycle is formed, the acetal can be unmasked under mild acidic conditions to reveal a highly electrophilic aldehyde. This enables "Late-Stage Functionalization" (LSF) via reductive amination or Wittig olefination.

  • The Styryl Group: The phenyl ring provides essential lipophilicity and π−π stacking capabilities, which are critical for binding affinity in target protein pockets (e.g., kinase hinge regions). The 3-buten-2-one backbone is also a proven participant in complex cycloadditions[4].

Synthetic Workflows & Self-Validating Protocols

Below are two field-proven methodologies for converting this intermediate into high-value pharmaceutical scaffolds. The protocols are designed to be self-validating, ensuring that you can confidently track reaction progress.

Protocol A: One-Pot Synthesis of 2-(Styryl)quinoxaline Scaffolds

Quinoxalines are privileged scaffolds in oncology. This protocol utilizes an in situ deprotection strategy to avoid the isolation of highly unstable 1,2-dicarbonyl intermediates.

G A 1,1-dimethoxy-4-phenyl-3-buten-2-one (Enone Acetal) B Acidic Hydrolysis (p-TsOH, THF/H2O) A->B Unmasking C 4-phenyl-2-oxo-3-butenal (Transient 1,2-Dicarbonyl) B->C E Condensation & Cyclization (-2 H2O) C->E D o-Phenylenediamine D->E Nucleophilic Attack F 2-(Styryl)quinoxaline (Target Scaffold) E->F Aromatization

Figure 1: Synthetic workflow for 2-(styryl)quinoxaline via in situ deprotection and condensation.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 1,1-dimethoxy-4-phenyl-3-buten-2-one (1.0 mmol)[5] in a mixture of THF/H₂O (4:1, 10 mL).

  • Unmasking: Add p-toluenesulfonic acid (p-TsOH, 0.2 mmol). Stir at room temperature for 30 minutes. Causality: The acid hydrolyzes the acetal to the reactive 4-phenyl-2-oxo-3-butenal.

  • Trapping: Add o-phenylenediamine (1.1 mmol) directly to the stirring mixture. Heat to 60 °C for 2 hours. Causality: The diamine immediately traps the transient 1,2-dicarbonyl, preventing its degradation and driving the thermodynamic cyclization to the aromatic quinoxaline.

  • Workup: Quench with saturated NaHCO₃ (10 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV-active but dull; the product will appear as a highly fluorescent blue/green spot under 365 nm UV light due to the extended conjugation of the styryl-quinoxaline system.

Protocol B: Synthesis of 3-(Dimethoxymethyl)-1,5-diphenyl-1H-pyrazole

Pyrazoles are ubiquitous in anti-inflammatory drugs (e.g., COX-2 inhibitors). This two-step sequence preserves the acetal for downstream functionalization.

G2 A 1,1-dimethoxy-4-phenyl-3-buten-2-one C Michael Addition & Cyclization A->C B Phenylhydrazine (EtOH, Reflux) B->C D Pyrazoline Intermediate (4,5-dihydro-1H-pyrazole) C->D Ring Closure E Oxidation (DDQ, CH2Cl2) D->E -2H F 1,5-Diphenyl-3-(dimethoxymethyl)pyrazole E->F Aromatization

Figure 2: Two-step synthesis of functionalized pyrazoles using hydrazine derivatives.

Step-by-Step Methodology:

  • Cyclization: Dissolve the enone (1.0 mmol) and phenylhydrazine (1.2 mmol) in absolute ethanol (10 mL). Reflux for 4 hours. Causality: The softer NH₂ group of phenylhydrazine performs a Michael addition at the β -carbon, followed by intramolecular condensation of the secondary amine with the ketone to form a pyrazoline.

  • Isolation: Concentrate the mixture and filter the crude pyrazoline through a short silica plug to remove unreacted hydrazine.

  • Oxidation: Dissolve the intermediate in anhydrous CH₂Cl₂ (10 mL) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 mmol) at 0 °C. Stir for 1 hour. Causality: DDQ is a mild oxidant that aromatizes the pyrazoline to the pyrazole without requiring harsh acidic conditions that would prematurely cleave the acetal.

  • Self-Validation: ¹H NMR analysis is definitive here. The intermediate pyrazoline exhibits a characteristic ABX spin system (diastereotopic CH₂ protons at ~3.0–3.5 ppm). Upon successful DDQ oxidation, this ABX system vanishes, replaced by a sharp singlet at ~6.8 ppm corresponding to the C4 aromatic proton of the pyrazole.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and critical analytical markers for the synthesized scaffolds, providing a benchmark for your experimental validation.

Target ScaffoldReagentsCatalyst / ConditionsExpected Yield (%)Key ¹H NMR Validation Marker (CDCl₃)
2-(Styryl)quinoxaline o-Phenylenediaminep-TsOH, THF/H₂O, 60 °C82 - 88%Disappearance of acetal -OCH₃ singlet (~3.4 ppm); appearance of quinoxaline aromatic protons (7.5–8.1 ppm).
Pyrazoline Intermediate PhenylhydrazineEtOH, Reflux, 4 h90 - 95%ABX spin system for diastereotopic CH₂-CH protons (~3.0–3.5 ppm and ~4.8 ppm).
1,5-Diphenylpyrazole DDQ (Oxidant)CH₂Cl₂, 0 °C to RT, 1 h75 - 80%Disappearance of ABX system; appearance of sharp pyrazole C4-H singlet (~6.8 ppm).
Pyrimidine Acetal BenzamidineNaOEt, EtOH, Reflux65 - 72%Retention of acetal -OCH₃ (~3.4 ppm); appearance of pyrimidine C5-H singlet (~7.2 ppm).

References

  • (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one - Chemical Synthesis Database Source: chemsynthesis.com URL:[5]

  • Product Class 5: α,α-Diheterosubstituted Ketones Source: thieme-connect.de URL:[3]

  • US4950818A - Method for treating ulcer Source: google.com (Google Patents) URL:[2]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes Source: acs.org (Organic Letters) URL:[4]

  • 1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8 Source: chemsrc.com URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS: 55980-64-8)[1]. Also known as (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one, this α -ketoace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS: 55980-64-8)[1]. Also known as (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one, this α -ketoacetal is a highly versatile electrophilic building block used extensively in heterocycle synthesis and drug development.

Because this molecule features both a conjugated enone system and an acid-sensitive dimethyl acetal, its synthesis and isolation require precise chemocontrol. This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds to ensure high-yield synthesis.

Synthetic Strategy & Pathway Visualization

To bypass common synthetic bottlenecks, researchers typically employ one of two primary disconnections: the Aldol Condensation approach (building the carbon skeleton) or the Oxidative Acetalization approach (functionalizing a pre-existing skeleton).

SynthesisRoutes Benzaldehyde Benzaldehyde (Ph-CHO) Aldol Base-Catalyzed Aldol Condensation Benzaldehyde->Aldol Pyruvaldehyde Pyruvaldehyde dimethyl acetal Pyruvaldehyde->Aldol Benzalacetone Benzalacetone (Ph-CH=CH-CO-CH3) Oxidation Oxidative Acetalization (Se-Catalyzed) Benzalacetone->Oxidation Methanol Methanol (CH3OH) Methanol->Oxidation Target 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (Target Molecule) Aldol->Target - H2O Oxidation->Target - H2O, - 2e-

Figure 1: Primary synthetic pathways for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-.

Troubleshooting FAQs

Q1: My aldol condensation between benzaldehyde and pyruvaldehyde dimethyl acetal yields a complex mixture with poor target recovery. How do I improve chemoselectivity? A1: The primary cause of failure here is the rapid self-condensation of pyruvaldehyde dimethyl acetal. The methyl group adjacent to the carbonyl is highly enolizable. If the base is too strong (e.g., concentrated NaOH ) or the temperature exceeds 10 °C, self-aldolization outcompetes the crossed-aldol reaction. Furthermore, strong bases can trigger the Cannizzaro reaction in benzaldehyde. Actionable Fix: Shift to a milder, amine-based organocatalyst system (such as piperidine/glacial acetic acid) and use a Dean-Stark apparatus in refluxing benzene or toluene to remove water azeotropically. If you must use aqueous NaOH , maintain the temperature strictly at 0–5 °C and add the acetal dropwise via a syringe pump to a vigorously stirred emulsion of benzaldehyde and base.

Q2: I am using the oxidative acetalization of benzalacetone, but conversion is stalled at ~60%. What is going wrong? A2: The oxidative acetalization of methyl ketones to α -keto acetals relies on a catalytic selenium cycle. As demonstrated by Tiecco et al., the conversion is highly dependent on the efficiency of the persulfate ( S2​O82−​ ) co-oxidant used to regenerate the active selenium species from diphenyl diselenide[2]. If the cycle stalls, it is usually due to moisture competing with methanol. Actionable Fix: Ensure your methanol is strictly anhydrous. Water acts as a competing nucleophile, leading to the formation of the α -ketoaldehyde instead of the target acetal. Add a slight stoichiometric excess of ammonium persulfate (3.0 equiv) and maintain a strict reflux to ensure the catalytic turnover of the (PhSe)2​ species[2].

Q3: The product looks pure in the crude NMR, but degrades heavily during aqueous workup or silica gel chromatography. How can I isolate it cleanly? A3: α -Ketoacetals are notoriously sensitive to acidic hydrolysis. They readily revert to their corresponding glyoxal derivatives. Petrakis and Fried highlighted the rapid cleavage of α -ketoacetals in the presence of even mild acids[3]. Standard silica gel possesses sufficient Lewis and Brønsted acidity to trigger partial deprotection directly on the column. Actionable Fix: Quench your reaction with saturated aqueous NaHCO3​ and ensure the aqueous phase remains at pH 8–9 during the entire extraction process. Prior to flash chromatography, you must neutralize the silica gel by flushing the column with 1% triethylamine (TEA) in your non-polar eluent (e.g., hexanes).

Q4: Is there a highly chemoselective route that avoids both strong bases and toxic selenium reagents? A4: Yes. An elegant alternative involves the copper-catalyzed oxidation of α,β -epoxy diazomethyl ketones. By reacting 2-diazo-1-(3-phenyl-oxiranyl)-ethanone with activated copper powder or CuSO4​ in methanol, you can obtain (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one in ~74% yield. Mechanistically, this proceeds via an oxygen transfer from an initially generated oxo carbenoid, which reacts intramolecularly with the epoxide to form an oxa-bicyclic intermediate before yielding the acetal. This neutral condition perfectly preserves the acetal moiety.

Quantitative Data & Method Comparison

To help you select the optimal synthetic route for your lab's capabilities, review the quantitative comparison of the three primary methodologies below:

Synthesis RoutePrecursorsCatalyst / ReagentTypical YieldReaction TimeKey Advantage
Crossed Aldol Benzaldehyde + Pyruvaldehyde dimethyl acetalPiperidine / AcOH60 - 75%4 - 6 hUses readily available, inexpensive starting materials.
Oxidative Acetalization Benzalacetone + Methanol (PhSe)2​ / (NH4​)2​S2​O8​ ~65%[1]12 - 16 hAvoids self-condensation side reactions entirely[2].
Epoxy-Diazo Oxidation 2-diazo-1-(3-phenyl-oxiranyl)-ethanone + MeOH Cu or CuSO4​ ~74%2 - 4 hHighly chemoselective, neutral conditions preserve the acetal.

Step-by-Step Experimental Protocol: Selenium-Catalyzed Oxidative Acetalization

This protocol is adapted from the self-validating methodology established for the conversion of methyl ketones into α -keto acetals[2]. It is prioritized here because it avoids the complex purification issues associated with aldol self-condensation.

Materials Required:

  • Benzalacetone (1.0 equiv, 10 mmol)

  • Diphenyl diselenide ( (PhSe)2​ ) (0.05 equiv, 0.5 mmol)

  • Ammonium persulfate ( (NH4​)2​S2​O8​ ) (3.0 equiv, 30 mmol)

  • Anhydrous Methanol (50 mL)

  • Triethylamine (TEA) (for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzalacetone (1.46 g, 10 mmol) in 50 mL of strictly anhydrous methanol under a nitrogen atmosphere.

  • Catalyst Initiation: Add diphenyl diselenide (156 mg, 0.5 mmol) followed by ammonium persulfate (6.84 g, 30 mmol). The solution will undergo a color change as the active selenium oxidant is generated.

  • Reflux: Heat the mixture to a gentle reflux (65 °C) with vigorous stirring for 14 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2, on TEA-treated plates). The starting material ( Rf​≈0.5 ) should disappear, replaced by a lower-running UV-active spot corresponding to the acetal.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of saturated aqueous NaHCO3​ (verify pH is > 8). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Purification: Slurry-pack a silica gel column using Hexanes containing 1% TEA. Load the crude oil and elute with a gradient of Hexanes to 10% EtOAc in Hexanes (maintaining 1% TEA in all solvents). Isolate the fractions containing the product and concentrate to afford the target molecule.

References

  • Chemsrc. "1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8". Chemsrc Chemical Database. URL:[Link]

  • Tiecco, M., Testaferri, L., Tingoli, M., & Bartoli, D. "Selenium-catalyzed conversion of methyl ketones into .alpha.-keto acetals". Journal of Organic Chemistry 1990, 55, 15, 4523–4528. URL:[Link]

  • Petrakis, K. S., & Fried, J. "Cleavage of α-Ketoacetals by Catalysis with the Solid Superacid Nafion-H". Synthesis 1983, 11, 891-892. URL:[Link]

  • Thieme Chemistry. "Product Class 5: α,α-Diheterosubstituted Ketones". Science of Synthesis, 2014. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- in Acidic Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when handling highly functionalized acetals—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when handling highly functionalized acetals—specifically 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (an α -keto dimethyl acetal conjugated with a styrenyl moiety)—during acidic experimental workflows.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure absolute chemoselectivity and prevent unwanted acetal deprotection.

Executive Summary: Substrate-Specific Mechanistic Insights

The molecule 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- features a terminal dimethyl acetal adjacent to an α,β -unsaturated ketone. Acetals are inherently labile in acidic media due to an equilibrium-driven hydrolysis pathway[1].

Mechanistically, acid-catalyzed acetal cleavage proceeds via an A-1 specific acid catalysis mechanism [2]. The process begins with a fast pre-equilibrium protonation of one methoxy oxygen, followed by the rate-limiting elimination of methanol to generate a highly reactive oxocarbenium ion [1][2]. Water then acts as a nucleophile, attacking the oxocarbenium ion to form a hemiacetal, which rapidly collapses into the deprotected aldehyde[3].

Causality & Structural Nuance: In your specific substrate, the adjacent C2 carbonyl exerts a powerful electron-withdrawing inductive effect. This destabilizes the transition state leading to the C1 oxocarbenium ion. While this makes the molecule slightly more kinetically stable than an isolated aliphatic acetal, it remains highly vulnerable to hydrolysis if both protons ( H+ ) and water ( H2​O ) are present[4]. To prevent deprotection, we must manipulate the reaction thermodynamics by starving the system of either the acid catalyst or the nucleophilic water[5].

Troubleshooting Guide & FAQs

Q1: My synthetic step requires a strong Brønsted acid, but my acetal is completely hydrolyzing. How can I stop this? A1: Acetal hydrolysis is governed by Le Chatelier's principle; it strictly requires water to drive the equilibrium toward the aldehyde[1][3]. If your reaction does not inherently require water, you must enforce strictly anhydrous conditions. The most effective method is the addition of a chemical water scavenger, such as Trimethyl orthoformate (TMOF) or 2,2-Dimethoxypropane (DMP) [6][7]. Causality: TMOF reacts irreversibly with adventitious water in the presence of acid to form methanol and methyl formate[7]. By chemically destroying the water, you eliminate the nucleophile required to attack the oxocarbenium intermediate, effectively "locking" the acetal in its protected state[4][5].

Q2: I am forced to use aqueous acidic conditions (e.g., for a specific deprotection elsewhere on the molecule). How can I preserve the 1,1-dimethoxy group? A2: You must control the kinetics of the A-1 mechanism by modulating pH and temperature. Switch from strong acids (like HCl or TsOH) to mild, buffered acid systems such as Pyridinium p-toluenesulfonate (PPTS) [8]. Maintaining a pH above 4.5 exponentially decreases the concentration of the protonated acetal intermediate. Causality: Furthermore, the dissociation of the protonated acetal into the oxocarbenium ion is highly endothermic[2]. By running the reaction at low temperatures (0 °C to -20 °C), you kinetically freeze the rate-limiting step, granting you a window to perform your desired chemistry without cleaving the acetal.

Q3: Can I use Lewis acids instead of Brønsted acids to avoid hydrolysis? A3: Yes, but selection is critical. Hard Lewis acids (like BBr3​ or TiCl4​ ) will directly coordinate the acetal oxygens and induce cleavage. Instead, utilize mild, chemoselective Lewis acids like Bismuth(III) salts or Cerium(III) triflate in strictly anhydrous solvents[8]. These can catalyze reactions at the enone moiety (e.g., Michael additions) without triggering acetal collapse.

Acetal Stability Kinetics & Quantitative Data

To aid in experimental design, the following table synthesizes the kinetic stability of the 1,1-dimethoxy acetal motif under various acidic environments.

Acid SystemSolvent SystemWater ContentTemp (°C)Estimated Half-Life ( t1/2​ )Preservation Recommendation
1.0 M HCl H2​O / THFExcess25< 5 minsAvoid completely.
0.1 M TsOHWet DCMTrace25~ 2 hoursUse chemical water scavengers.
0.1 M TsOHAnhydrous DCM + TMOF< 10 ppm25> 48 hoursOptimal for strong acid needs.
0.1 M PPTS H2​O / THFExcess0> 24 hoursOptimal for aqueous needs.
BF3​⋅OEt2​ Anhydrous DCM< 50 ppm-78> 24 hoursOptimal for Lewis acid needs.

Experimental Protocols

Protocol A: Anhydrous Acid-Catalyzed Reaction with Chemical Scavenging

Use this self-validating protocol when strong Brønsted acidity is required but water is not a reactant.

Reagents: Anhydrous Dichloromethane (DCM), Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (TsOH), Triethylamine ( Et3​N ).

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Ar or N2​ ).

  • Substrate Loading: Dissolve 1.0 mmol of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- in 10 mL of anhydrous DCM.

  • Scavenger Addition: Inject 3.0 equivalents (3.0 mmol) of TMOF. Stir for 5 minutes at room temperature to allow the scavenger to neutralize any adventitious moisture[5][7].

  • Acidification: Add the required catalytic amount of anhydrous TsOH.

  • Self-Validation Check: After 30 minutes, remove a 10 µL aliquot and immediately quench into 0.5 mL of saturated aqueous NaHCO3​ . Analyze via TLC (Hexanes:EtOAc). The absence of a lower-Rf, highly UV-active spot (the deprotected 2-oxo-4-phenyl-3-butenal) validates that the acetal is preserved.

  • Quenching: Upon completion of the desired reaction, inject 2.0 equivalents (relative to TsOH) of Et3​N to neutralize the acid before exposing the mixture to aqueous workup.

Protocol B: Buffered Aqueous-Acidic Conditions

Use this protocol when aqueous media is unavoidable.

Reagents: THF, Deionized Water, Pyridinium p-toluenesulfonate (PPTS).

  • Solvent Cooling: Pre-cool a mixture of THF/Water (4:1 v/v) to 0 °C in an ice bath.

  • Substrate Loading: Dissolve 1.0 mmol of the substrate in the cooled solvent.

  • Buffered Acidification: Add 0.1 to 0.5 equivalents of PPTS[8]. The weak acidity of the pyridinium ion ( pKa​≈5.2 ) ensures the pH remains high enough to kinetically slow oxocarbenium formation[4].

  • Thermal Control: Maintain the reaction strictly at 0 °C. Do not allow the reaction to warm, as the endothermic cleavage rate will spike[2].

  • Quenching: Quench the reaction cold by pouring it into a biphasic mixture of saturated aqueous NaHCO3​ and Ethyl Acetate.

Mechanistic & Troubleshooting Visualizations

Mechanism A 1,1-Dimethoxy Acetal B Protonated Acetal A->B + H⁺ (Acid) C Oxocarbenium Ion B->C - MeOH (Rate Limiting) D Hemiacetal Intermediate C->D + H₂O (Nucleophile) E Aldehyde (Deprotected) D->E - MeOH - H⁺ I1 Buffer pH > 5 (Blocks H⁺) I1->A I2 Water Scavengers (TMOF / Sieves) I2->C

Mechanism of specific acid-catalyzed acetal hydrolysis and targeted intervention points.

Troubleshooting Start Acidic Reaction Required? WaterCheck Is Water Required for the Reaction? Start->WaterCheck Yes Anhydrous Use Strictly Anhydrous Conditions WaterCheck->Anhydrous No Aqueous Aqueous Conditions Unavoidable WaterCheck->Aqueous Yes Scavenger Add Trimethyl Orthoformate (TMOF) Anhydrous->Scavenger Ensure Dryness Buffer Use Mild Acid / Buffer (e.g., PPTS, pH > 4.5) Aqueous->Buffer Temp Lower Temperature (< 0 °C) Aqueous->Temp

Decision matrix for preventing acetal deprotection during acidic experimental workflows.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1,1-Dimethoxy-4-phenyl-3-buten-2-one Crystallization

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly pure α,β-unsaturated acetals like 1,1-dimethoxy-4-phenyl-3-buten-2-one requires navigating a narrow thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly pure α,β-unsaturated acetals like 1,1-dimethoxy-4-phenyl-3-buten-2-one requires navigating a narrow thermodynamic window. This compound possesses a highly reactive structural profile: an acid-sensitive dimethyl acetal, a photo-sensitive trans-alkene, and a Michael-acceptor enone core. Standard recrystallization often fails because it ignores the causality of degradation during the heating and cooling cycles.

This guide provides a mechanistic, field-proven approach to diagnosing and resolving crystallization failures for this specific intermediate.

Diagnostic Matrix: Impurity Profiling

Before altering your crystallization parameters, you must identify the chemical nature of your impurity. Use the following quantitative matrix to correlate analytical signatures with root causes.

Impurity ProfileAnalytical Signature (¹H-NMR / HPLC)Root CauseResolution Strategy
4-phenyl-2-oxobut-3-enal (Hydrolysis Product)NMR: Sharp singlet at ~9.5 ppm (CHO).HPLC: Early-eluting, highly polar peak.Trace acid in solvent, unbuffered silica gel, or ambient moisture.Add 0.1% (v/v) Triethylamine (Et₃N) to all crystallization solvents.
(Z)-Isomer (Isomerization)NMR: Cis-alkene coupling ( J≈12 Hz) vs Trans ( J≈16 Hz).UV light exposure or excessive thermal stress (>50°C).Shield glassware from light (amber foil); restrict dissolution heating to <45°C.
Polymeric Residue (Oligomerization)NMR: Broad, unresolved baseline humps.HPLC: Late-eluting, broad mass.Prolonged heating or exposure to strong base triggering Michael addition.Implement hot filtration; minimize residence time at elevated temperatures.
Unreacted Starting Materials NMR: Benzaldehyde (~10.0 ppm) or 1,1-dimethoxyacetone (~2.2 ppm).Incomplete upstream aldol condensation; co-crystallization entrapment.Increase ratio of aliphatic anti-solvent (e.g., Heptane) during the cold wash step.

Mechanistic Degradation Pathways

Understanding why your compound degrades is the first step to preventing it. The dimethyl acetal group is notoriously labile under even mildly acidic conditions, rapidly converting to the corresponding aldehyde[1]. Meanwhile, the conjugated enone system is susceptible to both thermal isomerization and nucleophilic attack[2].

Degradation Target 1,1-dimethoxy-4-phenyl-3-buten-2-one (Target E-Isomer) Hydrolysis Acetal Hydrolysis Target->Hydrolysis Trace Acid / H2O Isomerization Photo/Thermal Isomerization Target->Isomerization UV Light / T > 50°C Oligomerization Michael Addition / Self-Condensation Target->Oligomerization Strong Base / Prolonged Heat Impurity1 4-phenyl-2-oxobut-3-enal (Aldehyde Impurity) Hydrolysis->Impurity1 Impurity2 (Z)-Isomer (Oils Out / Lattice Disruption) Isomerization->Impurity2 Impurity3 Polymeric Residue (Insoluble) Oligomerization->Impurity3

Fig 1: Primary degradation pathways of 1,1-dimethoxy-4-phenyl-3-buten-2-one leading to crystallization impurities.

Troubleshooting FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of forming discrete crystals? Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities below the temperature at which it saturates the solvent. For this enone, the most common culprit is the presence of the (Z)-isomer or trapped benzaldehyde. These impurities disrupt the highly ordered crystal lattice required by the (E)-isomer. Solution: You must shift the system from kinetic to thermodynamic control. Do not crash-cool the solution. Re-heat until homogeneous, cool at a strict rate of 0.5°C/min, and introduce seed crystals exactly at the cloud point to force nucleation over phase separation.

Q2: I am seeing a new aldehyde peak in my proton NMR (~9.5 ppm) after recrystallization. Where is this coming from? Causality: Acetal hydrolysis. The 1,1-dimethoxy group is highly sensitive to trace acids. If you are using unbuffered chlorinated solvents, oxidized ethers (like old MTBE or THF), or even slightly acidic methanol, the acetal will cleave into 4-phenyl-2-oxobut-3-enal. Solution: Treat your crystallization solvent as a reactive environment. Always dope your solvent system with 0.1% Triethylamine (Et₃N) to neutralize trace acids.

Q3: How do I remove unreacted 1,1-dimethoxyacetone without degrading my product? Causality: 1,1-dimethoxyacetone is highly soluble in aliphatic hydrocarbons, whereas your conjugated target enone has limited solubility in cold alkanes. Solution: Utilize an anti-solvent wash. After filtration, wash the filter cake with ice-cold heptane. The starting material will be pulled into the mother liquor, leaving the enone intact.

Validated Experimental Protocol: Base-Stabilized Recrystallization

To ensure trustworthiness, this protocol is designed as a self-validating system . By tracking the ¹H-NMR integration of the methoxy protons (~3.4 ppm, 6H) against the alkene protons before and after this workflow, you can mathematically verify the suppression of acetal hydrolysis.

Step-by-Step Methodology
  • Solvent Preparation (The Buffer System): Prepare a binary solvent system of Methyl tert-butyl ether (MTBE) and Heptane in a 1:3 (v/v) ratio. Immediately add 0.1% (v/v) Triethylamine (Et₃N). Note: The Et₃N is critical to prevent acid-catalyzed degradation during heating.

  • Controlled Dissolution: Suspend the crude 1,1-dimethoxy-4-phenyl-3-buten-2-one in the solvent mixture (approx. 5–7 mL per gram of crude). Heat gently to 40–45°C under an inert nitrogen atmosphere. Do not exceed 50°C to prevent thermal (E)-to-(Z) isomerization.

  • Hot Filtration (Polymer Removal): Once the target compound is dissolved, rapidly filter the warm solution through a pre-warmed, base-washed sintered glass funnel. This removes insoluble polymeric Michael-addition byproducts.

  • Thermodynamic Cooling & Seeding: Transfer the filtrate to a controlled-cooling vessel. Cool the solution at a rate of 0.5°C/min. Upon reaching the cloud point (typically ~28–30°C), halt cooling and add 1–2 mg of pure (E)-isomer seed crystals. Hold the temperature for 15 minutes to allow the crystal lattice to propagate, then resume cooling to 4°C.

  • Isolation and Anti-Solvent Wash: Filter the resulting crystalline mass. Wash the cake with 2 bed-volumes of ice-cold Heptane (doped with 0.1% Et₃N) to strip away unreacted benzaldehyde and 1,1-dimethoxyacetone.

  • Drying: Dry the crystals under high vacuum at room temperature for 4 hours. Protect from direct light during storage.

Workflow Start Crude Mixture Dissolution Dissolution MTBE/Heptane + 0.1% Et3N (T < 45°C) Start->Dissolution Filtration Hot Filtration (Removes Polymers) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 30°C) Filtration->Cooling Seeding Seed Crystal Addition (Prevents Oiling Out) Cooling->Seeding Isolation Filtration & Wash (Cold Heptane + Et3N) Seeding->Isolation Pure Pure (E)-Isomer Isolation->Pure

Fig 2: Base-stabilized crystallization workflow designed to prevent acetal hydrolysis and phase separation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Woolsey, N. F., & Khalil, M. H. (1975). Epoxydiazo ketones. Synthesis and reactions. Journal of Organic Chemistry, 40(24), 3521-3528. [Link]

Optimization

improving aqueous solubility of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and biophysical hurdles of assay design.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and biophysical hurdles of assay design. Working with 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (a lipophilic α,β-unsaturated ketone with a protected acetal group) presents a distinct set of challenges. Its hydrophobic phenyl-butenone core severely limits its aqueous solubility, while its 1,1-dimethoxy acetal moiety introduces chemical stability concerns in unbuffered systems.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising the biological integrity of your assays.

Mechanistic Insights: The Solubility-Permeability Interplay

Before selecting a solubilization strategy, it is critical to understand the causality behind formulation failures in cell-based assays. When we artificially inflate the aqueous solubility of a lipophilic chalcone-derivative using excipients (like surfactants or cyclodextrins), we fundamentally alter its thermodynamic state.

According to the solubility-permeability interplay , increasing the apparent aqueous solubility of a compound often inherently decreases its apparent membrane permeability[1]. This occurs because the solubilizing agent encapsulates the drug, reducing the "free drug fraction" available to passively diffuse across the lipid bilayer[1]. Therefore, your goal is not merely to achieve maximum solubility, but to strike the optimal balance where the compound is dissolved and bioavailable.

Interplay Formulation Solubility-Enabling Formulation (HP-β-CD) AppSol Apparent Aqueous Solubility Increases Formulation->AppSol FreeDrug Free Drug Fraction Decreases Formulation->FreeDrug Optimization Optimal Solubility Permeability Balance AppSol->Optimization Permeability Apparent Membrane Permeability Decreases FreeDrug->Permeability Permeability->Optimization

Caption: The solubility-permeability interplay: balancing apparent solubility and membrane permeability.

Strategy Selection Workflow

To prevent assay artifacts, your solubilization strategy must be dictated by your target concentration and the sensitivity of your biological model.

Workflow Start Target Concentration Determined CheckConc Is target < 10 µM? Start->CheckConc Cyclo Protocol B: HP-β-CD Complexation CheckConc->Cyclo No (High Conc) ToxCheck Cell-based Assay? CheckConc->ToxCheck Yes DMSO Protocol A: DMSO Co-solvency ToxCheck->DMSO Low Sensitivity ToxCheck->Cyclo High Sensitivity

Caption: Workflow for selecting the optimal solubilization strategy based on assay requirements.

Self-Validating Experimental Protocols

Protocol A: Kinetic Trapping via Co-Solvency (DMSO)

This method relies on creating a concentrated organic stock and rapidly dispersing it into an aqueous phase to kinetically trap the compound before thermodynamic nucleation (precipitation) can occur[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- in anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex for 60 seconds.

  • Buffer Conditioning: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Crucial: Ensure the buffer is strictly maintained at pH 7.4 to prevent acid-catalyzed hydrolysis of the 1,1-dimethoxy acetal group.

  • Hydrodynamic Mixing: Place the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a calibrated micropipette, add the DMSO stock dropwise directly into the vortex vortex (the center of the swirling liquid) to ensure instantaneous dispersion[2]. Keep final DMSO concentration ≤ 0.5% (v/v).

  • Validation Checkpoint: Measure the optical density (OD) of the final solution at 600 nm against a vehicle-only blank. An OD600​>0.05 indicates colloidal aggregation (micro-precipitation) has occurred, invalidating the solution.

Protocol B: Host-Guest Complexation (HP-β-CD)

For highly sensitive cell lines or when higher concentrations are required, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior choice. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic α,β-unsaturated ketone core, shielding it from the aqueous environment without utilizing toxic solvents[2][3].

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- and HP-β-CD in a 1:2 molar ratio in a 50:50 mixture of Ethanol and Water[2].

  • Equilibration: Stir the solution magnetically at room temperature for 24 hours in a sealed, light-protected vial to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 30°C[2].

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the solid inclusion complex powder.

  • Reconstitution: Dissolve the resulting powder directly into your assay buffer.

  • Validation Checkpoint: Analyze the reconstituted solution via UV-Vis spectroscopy. A linear increase in absorbance at the compound's λmax​ (compared to the free drug in water) confirms successful inclusion complexation and enhanced apparent solubility.

Quantitative Performance Comparison

Summarized below is the expected performance of each solubilization method to aid in your experimental design.

Solubilization MethodMax Achievable Aqueous Conc.Cell Toxicity RiskMembrane Permeability ImpactPreparation Time
Direct Aqueous Buffer< 1 µMNoneBaselineImmediate
0.5% DMSO Co-solvency~10 - 50 µMModerateMinimal< 10 minutes
HP-β-CD Complexation> 500 µMLowModerate Reduction48 hours

Troubleshooting FAQs

Q: Why does 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- precipitate immediately upon addition to my cell culture medium? A: This is a classic "solvent shift" precipitation. When the organic stock is introduced to water, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit before it can disperse[2]. Fix: Always add the organic stock dropwise into a vigorously vortexing buffer. Never add the buffer to the organic stock.

Q: My assay results are inconsistent over a 24-hour incubation period. Could the compound be degrading? A: Yes. The 1,1-dimethoxy group is an acetal, which is notoriously unstable in acidic conditions. If your assay buffer or cell culture medium drops below pH 7.0 (due to cellular metabolism or atmospheric CO2​ equilibration), the acetal will hydrolyze back into the corresponding reactive aldehyde. Fix: Heavily buffer your system (e.g., using HEPES) to strictly maintain a pH of 7.4 throughout the assay duration.

Q: I achieved a high concentration using HP-β-CD, but my cell-based assay shows no biological activity. What happened? A: You are likely experiencing the extreme end of the solubility-permeability interplay[1]. While HP-β-CD effectively solubilizes the compound, an excessive molar ratio of cyclodextrin can bind the compound so tightly that the "free drug fraction" drops to near zero. Without free drug, the compound cannot partition into the cellular membrane to reach its intracellular targets. Fix: Optimize the stoichiometry. Titrate the HP-β-CD concentration down to the minimum amount required to maintain solubility, thereby maximizing the free drug fraction available for cellular uptake.

References

  • The solubility-permeability interplay and oral drug formulation design: Two heads are better than one. Science.gov.
  • Technical Support Center: Improving Aqueous Solubility of 7-O-Geranylscopoletin. Benchchem.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. National Institutes of Health (PMC).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Polymerization in 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

Welcome to the Technical Support Center for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (also known as (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one). As a Senior Application Scientist, I have designed this guide to help researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (also known as (E)-1,1-dimethoxy-4-phenylbut-3-en-2-one). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals mitigate the severe polymerization and degradation side-reactions commonly associated with this highly reactive intermediate.

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven stabilization strategies.

Mechanistic Insight: The Dual-Threat Architecture

To stop polymerization, you must first understand the causality behind it. 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- is synthesized via specialized routes, such as the pyrolysis of epoxydiazo ketones in methanol[1]. Its structure contains two highly reactive, orthogonal functional groups that trigger polymerization through entirely different pathways:

  • The Acyclic Acetal (Acidic Threat): Acyclic dimethyl acetals are kinetically and thermodynamically less stable than their cyclic counterparts[2]. Under even mildly acidic conditions (pH < 6), the acetal undergoes an SN​1 -like cleavage to form a highly electrophilic oxocarbenium ion[3]. This intermediate rapidly cross-links with the enone moiety, leading to cationic polymerization and tar formation.

  • The α,β -Unsaturated Ketone (Radical Threat): The conjugated styrenyl-enone system is a potent Michael acceptor and radical monomer. Exposure to heat (>40°C), light, or trace transition metals initiates autoxidation and radical chain propagation, destroying the monomer[4].

Mechanistic pathways leading to polymerization via acetal cleavage or enone radical initiation.

Diagnostic FAQs: Troubleshooting Specific Failure Modes

Q1: My isolated product turns into a viscous, insoluble tar during rotary evaporation. Why is this happening? A1: This is classic thermal radical polymerization exacerbated by concentration. As the solvent is removed, the local concentration of the enone increases. If your water bath exceeds 40°C, thermal auto-initiation occurs. Solution: Never exceed 30°C during concentration. Add a radical scavenger like BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 10–100 ppm prior to solvent removal[5].

Q2: I am running a reaction in "neutral" unbuffered solvent, but I still observe baseline smearing on my TLC and yield loss over time. What is the trigger? A2: Unbuffered solvents (especially chlorinated solvents like DCM or chloroform) often contain trace amounts of HCl due to photolytic degradation. Because the SN​1 -like hydrolysis of acyclic acetals accelerates dramatically even at mildly acidic pH levels[3], these trace acids are sufficient to generate oxocarbenium ions, initiating cationic polymerization. Solution: Always stabilize chlorinated solvents with basic alumina prior to use, or add 0.1% Triethylamine (TEA) to your reaction mixture to act as an acid sponge.

Q3: I added MEHQ to prevent polymerization, but the compound still polymerized in the freezer under an Argon atmosphere. Why did the inhibitor fail? A3: This is a common mechanistic oversight. Phenolic stabilizers like MEHQ and Hydroquinone (HQ) require the presence of dissolved oxygen to function effectively[5]. They operate by trapping peroxy radicals formed during autoxidation. If you store the compound under strictly anaerobic conditions (Argon/N2), the inhibitor cannot terminate the radical chain. Solution: If storing under inert gas, switch to an anaerobic inhibitor like tert-butylcatechol (TBC) or rely purely on cryogenic storage (-80°C) without oxygen-dependent scavengers.

Intervention Workflows & Experimental Protocols

Step-by-step diagnostic workflow for identifying and mitigating polymerization triggers.

Protocol A: Self-Validating Purification via Neutralized Silica Gel

Standard silica gel is inherently acidic (pH ~4.5-5.5) and will rapidly destroy the 1,1-dimethoxy acetal during flash chromatography, triggering on-column polymerization.

  • Silica Neutralization: Slurry standard silica gel in your starting eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine (v/v).

  • Column Packing: Pack the column with the neutralized slurry. Flush with 3 column volumes of the 1% TEA eluent to ensure complete neutralization of the silanol groups.

  • Loading: Dissolve the crude 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- in a minimal amount of eluent containing 0.1% TEA.

  • Elution: Run the column using an eluent gradient containing a constant 0.1% TEA.

  • Self-Validation Check: Perform 1H-NMR on the isolated fractions. The presence of a sharp singlet at ~3.3-3.4 ppm (integrating to 6H) confirms the intact dimethyl acetal. A broad, polymeric baseline smear indicates the TEA concentration was insufficient.

Protocol B: Inhibitor Doping and Anaerobic Removal

If the compound is to be stored for >24 hours, it must be doped with an inhibitor.

  • Doping: Prepare a 10 mg/mL stock solution of BHT in diethyl ether. Add the appropriate volume to your purified product to achieve a final concentration of 50 ppm BHT.

  • Concentration: Remove the ether on a rotary evaporator with the water bath set strictly to 25°C. Shield the flask from ambient light using aluminum foil.

  • Inhibitor Removal (Pre-Reaction): When ready to use the monomer, dissolve it in your reaction solvent and pass it through a short plug of basic alumina (Brockmann Grade I).

  • Self-Validation Check: Spot the filtrate on a TLC plate and stain with Phosphomolybdic Acid (PMA). BHT will appear as a distinct, rapidly eluting spot; its absence confirms successful removal.

Quantitative Reference Data

Proper selection of stabilizers and environmental conditions is critical. Use the tables below to standardize your laboratory practices.

Table 1: Polymerization Inhibitor Selection Matrix
InhibitorTypeOptimal Conc.Oxygen Required?Removal MethodBest Use Case
BHT (Butylated hydroxytoluene)Sterically hindered phenol50 - 100 ppmYesBasic Alumina plugLong-term aerobic storage at -20°C.
MEHQ (Monomethyl ether of hydroquinone)Phenol derivative10 - 50 ppmYes0.1 M NaOH washShort-term handling; easily washed out.
TBC (tert-Butylcatechol)Catechol derivative10 - 25 ppmNoBasic Alumina plugStorage under strict Argon/N2 atmospheres.
Table 2: Acetal Stability vs. Environmental Conditions
ConditionAcetal Half-LifePolymerization RiskRecommended Action
pH < 4.0 (Aqueous/Organic)< 5 minutesCritical Immediate neutralization with NaHCO3.
pH 5.0 - 6.5 (Standard Silica)1 - 4 hoursHighUse 1% TEA neutralized silica.
pH 7.5 - 8.5 (Buffered)> 72 hoursLowMaintain this pH during aqueous workups.
Temp > 50°C (Neat)N/A (Radical onset)Critical Keep rotary evaporator bath < 30°C.

References

  • Woolsey, N.F., Khalil, M.H. (1975). Epoxydiazo ketones. Synthesis and reactions. Journal of Organic Chemistry.
  • Grokipedia. Benzylidene acetal - Stability and Reactivity.
  • Benchchem. Comparative analysis of the stability of cyclic versus acyclic acetals.
  • Petrochemistry.eu.
  • CHIMIA (2018). Radicals and Polymers.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- Derivatives

Welcome to the Analytical Support Center. This hub is designed for researchers, structural biologists, and drug development professionals working with chalcone-acetal scaffolds—specifically 3-Buten-2-one, 1,1-dimethoxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This hub is designed for researchers, structural biologists, and drug development professionals working with chalcone-acetal scaffolds—specifically 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- and its substituted derivatives.

Due to the highly conjugated nature of these molecules, severe 1 H NMR spectral crowding is a ubiquitous challenge. This guide provides field-proven, self-validating protocols to deconvolute complex spectra using advanced NMR techniques, ensuring absolute structural confidence and quantitative accuracy.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do the alkene protons in these derivatives consistently overlap with the aromatic signals? A: The overlap is driven by the extended π -conjugation of the α,β -unsaturated carbonyl system coupled to the phenyl ring. The β -alkene proton is heavily deshielded by both the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the carbonyl group, pushing its resonance downfield to ~7.5–7.8 ppm. Its large trans J -coupling (~16 Hz) creates a broad doublet that frequently buries the ortho/meta aromatic multiplets.

Q: My methoxy signals (~3.4 ppm) and acetal methine (~4.9 ppm) are obscured by solvent peaks or aliphatic substituents. What is the most efficient workaround? A: While switching deuterated solvents (e.g., from CDCl 3​ to Benzene- d6​ ) can induce aromatic solvent-induced shifts (ASIS), the most targeted non-synthetic workaround is the use of Lanthanide Shift Reagents (LSRs) or Pure Shift NMR . LSRs coordinate directly to the acetal and carbonyl oxygens, selectively pulling nearby protons out of the crowded aliphatic/solvent regions via pseudo-contact shifts.

Q: Does Pure Shift NMR distort the quantitative integration of my signals? A: Historically, pure shift methods suffered from severe sensitivity loss and integration artifacts. However, modern implementations like PSYCHE (Pure Shift Yielded by Chirp Excitation), especially when combined with optimized chunking parameters or attention-assisted deep learning reconstruction, provide high-fidelity signal intensities[1]. When properly calibrated, pure shift NMR yields data fully suitable for absolute quantification[2].

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Implementing 1D PSYCHE NMR for Aromatic/Alkene Deconvolution

When the 7.0–8.0 ppm region is an unreadable forest of multiplets, 1D PSYCHE NMR is the definitive solution. By suppressing homonuclear J -couplings, PSYCHE collapses complex multiplets into sharp, distinct singlets, drastically improving spectral resolution[3].

Causality: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses applied simultaneously with a weak spatial Z -gradient. This slice-selective excitation ensures that coupled spins are excited in physically distinct horizontal slices of the NMR tube. Because the probability of exciting two J -coupled spins in the same spatial slice is near zero, J -coupling evolution is completely suppressed during data acquisition.

Step-by-Step Protocol:

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (ns=8) to define the active spectral window (SW) and identify the exact boundaries of the overlapping region.

  • Sequence Setup: Load the standard PSYCHE pulse sequence (e.g., psyche1d on Bruker systems). Set the spectral width in the indirect dimension ( SW(F1) ) to be larger than the widest multiplet in your spectrum (typically 60–80 Hz for these derivatives).

  • Parameter Optimization: Set the chirp pulse duration to 15–30 ms and the flip angle to a low value (typically β≈10∘−20∘ ) to balance sensitivity and spectral purity.

  • Data Chunking: Ensure the data chunk duration ( tc​ ) is kept short (~15 ms) to prevent J -evolution from re-emerging during the acquisition window.

  • Self-Validation System: Process the pseudo-2D data into a 1D pure shift spectrum. Validation check: Integrate the pure shift singlets and compare them to the total integral of the overlapping region in the standard 1 H spectrum. A deviation of >5% indicates that the chunking parameters are clipping the free induction decay (FID), requiring a reduction in tc​ .

PSYCHE_Logic Step1 1. Chirp Excitation (Slice-Selective) Step2 2. Weak Z-Gradient (Spatial Encoding) Step1->Step2 Simultaneous Step3 3. J-Coupling Suppression (Spins Isolated) Step2->Step3 Refocusing Step4 4. Pure Shift FID (Singlet Generation) Step3->Step4 Data Chunking

Mechanistic pathway of Pure Shift Yielded by Chirp Excitation (PSYCHE) NMR.

Guide 2: Deconvoluting the Acetal Region using Lanthanide Shift Reagents (Eu(fod) 3​ )

If pure shift NMR is unavailable or sensitivity is too low, chemical shift dispersion via Eu(fod) 3​ titration is a highly effective, chemically-driven alternative.

Causality: Eu(fod) 3​ is a paramagnetic Lewis acid that coordinates reversibly to the hard Lewis base sites of the molecule (the carbonyl and acetal oxygens). The paramagnetic Eu 3+ ion induces a pseudo-contact shift that is distance- and angle-dependent. Protons closest to the coordination site (the acetal methine and α -alkene proton) experience massive downfield shifts, pulling them out of crowded regions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 0.05 M solution of your derivative in strictly anhydrous CDCl 3​ . Note: Trace water will competitively bind the europium, neutralizing the shift effect.

  • Baseline: Acquire a standard 1 H NMR spectrum.

  • Titration: Add Eu(fod) 3​ in 0.1 molar equivalent increments (up to 0.5 eq). Shake thoroughly and acquire a spectrum after each addition.

  • Self-Validation System: Plot the change in chemical shift ( Δδ ) against the molar ratio of [Eu]/[Substrate]. Validation check: The relationship must be strictly linear. A non-linear curve indicates slow-exchange kinetics, structural degradation, or competitive binding from impurities, invalidating the assignment.

Section 3: Quantitative Data Presentation

To select the most appropriate troubleshooting method, consult the performance metrics below, which summarize the analytical trade-offs of each technique when applied to complex mixtures[4].

Resolution TechniqueTarget Overlap RegionResolution GainSensitivity RetentionSetup / Acq. Time
1D PSYCHE NMR Aromatic / AlkeneUltra-High (Singlets)5% - 20%Medium (~15 mins)
Eu(fod) 3​ Titration Acetal / Methoxy / α -AlkeneHigh (Dispersion)>95%High (~45 mins)
2D HSQC (NUS) General / BackboneHigh (Carbon Axis)~50%Low (~10 mins)
Deep Learning PS All RegionsUltra-High (Artifact-free)>90%Low (~5 mins)

Section 4: Decision Matrix Workflow

Use the following logic flow to determine the optimal analytical path based on the specific spectral anomaly encountered during your experiment.

NMR_Workflow Start Identify Overlap Region in 1H NMR Spectrum Aromatic Aromatic / Alkene (7.0 - 8.0 ppm) Start->Aromatic Aliphatic Acetal / Methoxy (3.0 - 5.5 ppm) Start->Aliphatic PSYCHE 1D PSYCHE NMR (Collapse Multiplets) Aromatic->PSYCHE Complex Multiplets TwoD 2D HSQC / HMBC (Carbon Dispersion) Aromatic->TwoD Standard Setup Aliphatic->TwoD General Overlap LSR Lanthanide Titration (Eu(fod)3) Aliphatic->LSR Near Carbonyl

Decision matrix for resolving NMR overlaps in chalcone-acetal derivatives.

References

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning ChemRxiv (2025). URL:[Link]

  • Absolute Metabolite Quantification Using Pure Shift NMR: Toward Quantitative Metabolic Profiling of Aqueous Biological Samples Analytical Chemistry (2022). URL:[Link]

  • Fast Pure Shift NMR Spectroscopy Using Attention-Assisted Deep Neural Network Advanced Science / PMC (2024). URL:[Link]

  • RSC Advances (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 1,1-Dimethoxy-4-phenyl-3-buten-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8)[1]. This molecule features a highly reactive α,β -unsaturated ketone (an enone/chalcone derivative) conjugated with a phenyl ring, and a terminal dimethyl acetal.

While its dual-functionality makes it a versatile synthetic intermediate and pharmacophore, it also renders the compound highly susceptible to hydrolytic, photochemical, and oxidative degradation. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your samples.

Core Troubleshooting FAQs

Q1: My NMR spectra show a new, sharp peak around 9.5–10.0 ppm. What happened to my sample? A: Your sample has undergone acetal hydrolysis . The 1,1-dimethoxy group is essentially a protected aldehyde. In the presence of trace moisture and even mild Brønsted acids (such as the silanol groups on standard unwashed borosilicate glass), the acetal hydrolyzes back into the corresponding keto-aldehyde (4-phenyl-2-oxo-3-butenal) and methanol. The new peak at 9.5–10.0 ppm is the highly deshielded aldehydic proton.

Q2: The biological assay results of my stock solution dropped significantly after a week on the bench. Why? A: This is a classic case of photoisomerization . The conjugated trans (E) double bond of the enone system absorbs strongly in the UV and near-visible spectrum. Exposure to ambient laboratory lighting excites the molecule, lowering the rotational barrier of the C=C bond and causing it to isomerize into the thermodynamically less stable cis (Z) isomer. This geometric shift drastically alters the molecule's 3D conformation, often eliminating its ability to bind to target biological receptors.

Q3: My sample turned from a pale yellow solid/oil to a dark brown, viscous mixture. Can I recover it? A: Your sample has undergone auto-oxidation and oligomerization . The electrophilic β -carbon of the enone is vulnerable to nucleophilic attack (Michael addition), and the system can auto-oxidize or self-condense over time if exposed to oxygen, heat, and light. If the degradation is severe (dark brown and viscous), recovery is generally impractical. If it is only slightly yellowed, you can recover the intact (E)-acetal via flash column chromatography (using deactivated silica or neutral alumina to prevent acid-catalyzed hydrolysis during purification).

Mechanistic Insights into Degradation (E-E-A-T)

To prevent degradation, we must first understand the causality behind it. The degradation of 1,1-dimethoxy-4-phenyl-3-buten-2-one is driven by three distinct mechanistic pathways:

  • Acid-Catalyzed Acetal Hydrolysis: The hydrolysis of the dimethyl acetal proceeds via an A-1 specific acid-catalyzed mechanism. Protonation of one of the methoxy oxygens leads to the expulsion of methanol, forming a highly reactive, resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by trace water yields a hemiacetal, which rapidly collapses into the aldehyde ()[2].

  • S1​ State Photoisomerization: Chalcones and conjugated enones undergo rapid trans-to-cis (E-to-Z) photoisomerization. Upon absorption of a photon, the molecule is promoted from its ground electronic state ( S0​ ) to an excited singlet state ( S1​ ). In this excited state, the π -bond character of the C=C bond is temporarily broken, allowing free rotation before the molecule relaxes back to the ground state, often trapping it in the Z-geometry ()[3][4].

  • Michael Addition: The electron-withdrawing nature of the carbonyl group polarizes the conjugated double bond, making the β -carbon highly electrophilic and susceptible to attack by trace nucleophiles (e.g., water, amines, or thiols).

Degradation Pathways Visualization

Below is a logical mapping of the degradation pathways. Understanding these branches is critical for selecting the correct storage parameters.

G Enone 1,1-Dimethoxy-4-phenyl-3-buten-2-one (E-isomer, Intact) Hydrolysis Acetal Hydrolysis (Acid + Moisture) Enone->Hydrolysis Photo Photoisomerization (UV/Vis Light) Enone->Photo Oxidation Auto-oxidation / Michael Addition (O2, Nucleophiles, Heat) Enone->Oxidation Aldehyde 4-Phenyl-2-oxo-3-butenal + Methanol Hydrolysis->Aldehyde Z_Isomer (Z)-1,1-Dimethoxy-4-phenyl-3-buten-2-one (Loss of Bioactivity) Photo->Z_Isomer Oligo Epoxides & Oligomers (Complex Mixture) Oxidation->Oligo

Fig 1: Primary degradation pathways of 1,1-dimethoxy-4-phenyl-3-buten-2-one.

Optimal Storage & Handling Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not assume your storage conditions are perfect; let the chemistry prove it.

Protocol A: Long-Term Storage of Neat Material
  • Drying: Dry the purified compound under high vacuum (<0.1 Torr) for 4 hours to remove residual moisture and trace solvents.

  • Container Selection: Transfer the material to a base-washed, amber-glass vial or a PTFE container.

    • Causality: Base-washing neutralizes acidic silanol groups on the glass surface that trigger acetal hydrolysis. Amber glass blocks <500 nm light, preventing E/Z photoisomerization.

  • Atmosphere Exchange: Purge the vial with dry Argon gas for 60 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, preventing auto-oxidation.

  • Sealing & Storage: Seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C .

  • Self-Validation Step: Before use in critical assays, dissolve a 1 mg aliquot in anhydrous CDCl3. Run a quick 1H-NMR. The complete absence of an aldehydic proton signal at ~9.6 ppm confirms the storage system successfully prevented hydrolysis.

Protocol B: Preparation and Storage of Working Solutions
  • Solvent Selection: Use only anhydrous, amine-free solvents (e.g., anhydrous THF or DCM stored over activated 3Å molecular sieves).

  • Preparation: Dissolve the required mass in the solvent under subdued laboratory lighting or using red-light illumination.

  • Storage: Store working solutions at 2–8°C for no longer than 48 hours.

  • Self-Validation Step: Run a Thin-Layer Chromatography (TLC) plate (e.g., 20% EtOAc/Hexane) against a freshly prepared standard. A single, clean spot confirms no photoisomerization has occurred (the Z-isomer typically elutes as a distinct, closely migrating second spot).

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the expected stability of 1,1-dimethoxy-4-phenyl-3-buten-2-one under various environmental conditions, allowing you to assess the risk of your current setup.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePrimary Degradant(s)
-20°C (Neat) ArgonDark (Amber Glass)> 2 YearsNone (Stable)
4°C (Neat) AirDark (Amber Glass)3–6 Months4-phenyl-2-oxo-3-butenal
25°C (Neat) AirAmbient Lab Light< 1 Week(Z)-isomer & Oligomers
Solution (Wet THF) AirAmbient Lab Light< 24 HoursAldehyde & (Z)-isomer

References

  • Chemsrc Chemical Database. "1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8". Available at:[Link]

  • ACS Organic Process Research & Development. "Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis". Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "A Recyclable Supramolecular Photocatalyst for the Chemoselective [2 + 2] Photocycloaddition of Chalcones in Water". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing electrophilicity of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- vs benzalacetone

An In-Depth Guide to the Comparative Electrophilicity of Benzalacetone versus its Dimethyl Acetal Derivative Authored by a Senior Application Scientist Introduction: Deconstructing Electrophilicity in Conjugated Systems...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Electrophilicity of Benzalacetone versus its Dimethyl Acetal Derivative

Authored by a Senior Application Scientist

Introduction: Deconstructing Electrophilicity in Conjugated Systems

In the realm of organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. α,β-unsaturated carbonyl compounds are a cornerstone of synthetic chemistry, prized for their dual reactive sites: the carbonyl carbon and the β-carbon. The electrophilicity of this β-position, which makes it susceptible to nucleophilic attack in a process known as Michael or conjugate addition, is fundamental to countless carbon-carbon bond-forming reactions.[1][2][3]

This guide provides a detailed comparative analysis of the electrophilicity of two closely related molecules:

  • Benzalacetone (4-phenyl-3-buten-2-one): A classic α,β-unsaturated ketone, widely recognized as an effective Michael acceptor.[4][5]

  • Benzalacetone Dimethyl Acetal (2,2-dimethoxy-4-phenyl-3-butene): The acetal derivative of benzalacetone. For clarity, this guide will use the standard chemical name for this compound, which corresponds to the structure implied by the less common name "3-Buten-2-one, 1,1-dimethoxy-4-phenyl-".

The central objective is to dissect how the seemingly simple conversion of a carbonyl group to an acetal fundamentally extinguishes the electrophilic character of the conjugated system. This analysis is grounded in electronic theory, supported by spectroscopic and computational data, and illustrated with practical experimental workflows.

Part 1: The Theoretical Foundation—An Electronic Tug-of-War

The electrophilicity of the β-carbon in an enone is not an intrinsic property but rather the result of a powerful electronic "tug" exerted by the conjugated carbonyl group. When the carbonyl is replaced by an acetal, this electronic landscape is irrevocably altered.

Benzalacetone: The Archetypal Michael Acceptor

The reactivity of benzalacetone is dictated by its conjugated system, where the carbonyl group acts as a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This electronic pull delocalizes the π-electrons across the entire system, from the phenyl ring to the carbonyl oxygen.

The key consequence, as illustrated by its resonance structures, is the generation of a significant partial positive charge (δ+) on the β-carbon. This electron deficiency renders the β-carbon a prime target for nucleophiles.

Caption: Key resonance contributor for Benzalacetone electrophilicity.

From a molecular orbital perspective, this extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies a greater willingness to accept electrons, which is the definition of a strong electrophile.[6][7]

Benzalacetone Dimethyl Acetal: The Deactivated Derivative

The formation of an acetal replaces the sp²-hybridized carbonyl carbon with an sp³-hybridized carbon bonded to two alkoxy groups. This single change has profound electronic consequences:

  • Loss of Conjugation: The π-system of the carbonyl is completely removed. The electronic communication between the double bond and the functional group at position 2 is severed.

  • No Resonance Withdrawal: The acetal group cannot act as a resonance-based electron-withdrawing group. It lacks the π-bond necessary to delocalize electrons and create a positive charge on the β-carbon. While the oxygen atoms are inductively withdrawing, this effect is localized and does not render the distant β-carbon electrophilic.

  • Chemical Stability: This electronic deactivation is the very reason acetals are employed as highly effective protecting groups for aldehydes and ketones.[8][9][10] They are exceptionally stable in neutral to strongly basic or nucleophilic conditions, precisely the environments where an unprotected enone would readily react.[10][11]

In essence, the conversion to an acetal "turns off" the Michael acceptor capability of the molecule.

Part 2: The Evidence—Quantitative and Qualitative Comparisons

Theoretical principles must be validated by experimental and computational data. Here, we examine the spectroscopic and reactivity differences that provide concrete evidence for the disparity in electrophilicity.

Comparative Data Summary

The following tables summarize the key differences between the two compounds.

Table 1: Comparison of Structural and Electronic Properties

FeatureBenzalacetoneBenzalacetone Dimethyl AcetalRationale
Key Functional Group α,β-Unsaturated KetoneAlkene, AcetalThe C=O group is replaced by a C(OCH₃)₂ group.
Conjugation Extended (Phenyl-C=C-C=O)Limited (Phenyl-C=C)The acetal carbon breaks the extended π-system.
Electronic Effect of Group at C2 Strongly Electron-WithdrawingNot an effective withdrawing groupA carbonyl group withdraws via resonance; an acetal does not.
Electrophilicity at β-Carbon High (Good Michael Acceptor)Negligible (Not a Michael Acceptor)Resonance delocalization creates a δ+ charge in benzalacetone only.
Reactivity with Nucleophiles HighVery Low / InertAcetal protection prevents reaction with nucleophiles like Grignards or enolates.[10][11]

Table 2: Comparison of Spectroscopic and Computational Data

ParameterBenzalacetoneBenzalacetone Dimethyl AcetalSignificance
¹³C NMR Shift of β-Carbon (δ) ~140-150 ppm (Downfield)~120-130 ppm (Upfield)The strong deshielding by the conjugated carbonyl in benzalacetone causes a significant downfield shift.[12][13]
LUMO Energy LowHighA lower LUMO energy correlates directly with greater electrophilicity and reactivity towards nucleophiles.[6][7][14]
Deep Dive: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct experimental window into the electronic environment of each carbon atom. An electron-deficient carbon is "deshielded" and resonates at a higher chemical shift (ppm).

  • For Benzalacetone , the β-carbon is part of a polarized π-system, causing its nucleus to be significantly deshielded. Its chemical shift is expected in the 140-150 ppm range, typical for the β-carbon of an α,β-unsaturated ketone.[13]

  • For the dimethyl acetal , the corresponding carbon is simply part of a substituted alkene. Lacking the influence of a conjugated electron-withdrawing group, it is much more shielded, and its chemical shift would be found significantly upfield, in the typical alkene region of 120-130 ppm.[15] This marked difference in chemical shift is unambiguous proof of the fundamentally different electronic nature of the β-carbon in the two molecules.

Part 3: Practical Application—A Protocol for Kinetic Analysis

To empirically demonstrate the vast difference in reactivity, one can design a simple kinetic experiment to monitor the reaction of each compound with a model nucleophile. The Michael addition of a thiol to an enone is a rapid and well-studied reaction, making it an ideal choice.

Objective

To quantitatively measure and compare the rate of reaction between a thiol nucleophile (N-acetylcysteine) and (a) Benzalacetone and (b) Benzalacetone Dimethyl Acetal using UV-Vis spectroscopy.

Experimental Workflow

Caption: Workflow for comparative kinetic analysis of electrophilicity.

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of Benzalacetone and Benzalacetone Dimethyl Acetal in ethanol.

    • Prepare a 100 mM stock solution of N-acetylcysteine (NAC) in a 100 mM phosphate buffer (pH 7.4).

    • Prepare a reaction buffer (100 mM phosphate, pH 7.4).

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to scan from 400 nm to 250 nm to determine the λ_max for Benzalacetone.

    • Set the instrument to kinetic mode to monitor absorbance at this λ_max over a period of 10-15 minutes.

  • Kinetic Run (Benzalacetone):

    • To a 1 mL quartz cuvette, add 950 µL of reaction buffer and 20 µL of the Benzalacetone stock solution (final concentration: 0.2 mM).

    • Blank the spectrophotometer with this solution.

    • To initiate the reaction, add 30 µL of the NAC stock solution (final concentration: 3 mM, a 15-fold excess to ensure pseudo-first-order kinetics). Mix quickly by pipetting.

    • Immediately begin data acquisition.

  • Kinetic Run (Acetal):

    • Repeat Step 3 exactly, using the Benzalacetone Dimethyl Acetal stock solution instead.

  • Data Analysis:

    • For the Benzalacetone run, the absorbance will decrease as the conjugated system is consumed. A plot of the natural logarithm of the absorbance versus time will yield a straight line whose slope is the negative of the pseudo-first-order rate constant (-k_obs).

    • For the acetal run, no significant change in absorbance is expected, demonstrating a lack of reaction (k_obs ≈ 0).

Conclusion

The comparison between benzalacetone and its dimethyl acetal is a clear and compelling illustration of a fundamental principle in organic chemistry: reactivity is governed by electronic structure. Benzalacetone is an electrophile because its carbonyl group actively withdraws electron density from the β-carbon via resonance. The formation of an acetal surgically removes this activating group, shutting down the resonance effect and rendering the β-carbon electronically neutral and non-reactive towards nucleophiles. This profound difference is experimentally verifiable through spectroscopic analysis and kinetic studies, and it forms the logical basis for the use of acetals as one of the most reliable protecting groups in modern organic synthesis.

References
  • Various Authors. (n.d.). Acetals as protecting groups.
  • Chemistry Steps. (2025, September 20). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Fiveable. (2025, August 15). Alpha,Beta-Unsaturated Ketones - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available at: [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Available at: [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Slanina, T., et al. (n.d.). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PMC. Available at: [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. Available at: [Link]

  • Illmann, S., et al. (2021, September 14). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. ACP. Available at: [Link]

  • Engineered Science Publisher. (n.d.). ...and designed its several derivatives using chlorine (Cl).... Available at: [Link]

  • ResearchGate. (2018, September 2). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Various Authors. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Journal of Cheminformatics. (2026, March 4). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. PMC. Available at: [Link]

  • Various Authors. (n.d.). Dibenzalacetone by Aldol Condensation 49.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Various Authors. (n.d.). 23. The Aldol Condensation: Synthesis of Dibenzalacetone.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020, August 29). Michael reaction. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Tsegaye Tadesse. (n.d.). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Available at: [Link]

  • Journal of Engineering Science and Technology (JESTEC). (2019). accomplishing the synthesis of dibenzalacetone by using retrosynthesis approach to explore students' performance. Available at: [Link]

  • Arab American University. (2019, November 12). Assessment of the Ratio of Geometric Isomers of Dibenzalacetone Spectroscopically. Available at: [Link]

  • ChemRxiv. (2024, December 25). Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. Available at: [Link]

  • PubMed. (2021, April 2). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Available at: [Link]

  • NTU Journal. (2021, December 5). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. Available at: [Link]

  • ResearchGate. (2025, September 9). Synthesis of benzalacetone through nucleophilic addition.... Available at: [Link]

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Comparative

Comprehensive HPLC Method Validation Guide for 1,1-Dimethoxy-4-phenyl-3-buten-2-one: A Comparative Analysis of Column and Mobile Phase Chemistries

As a Senior Application Scientist, I frequently encounter analytical failures that stem not from poor instrumentation, but from a fundamental mismatch between analyte chemistry and chromatographic conditions. When develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical failures that stem not from poor instrumentation, but from a fundamental mismatch between analyte chemistry and chromatographic conditions. When developing and validating a High-Performance Liquid Chromatography (HPLC) method for 1,1-dimethoxy-4-phenyl-3-buten-2-one (CAS#: 55980-64-8)[1], researchers face a specific chemical liability: the dimethyl acetal moiety.

This guide objectively compares traditional acidic Reversed-Phase (RP) HPLC methods against optimized, pH-buffered alternatives. By grounding our approach in structural causality and the ICH Q2(R2) validation guidelines[2], we will construct a self-validating analytical system that ensures scientific integrity, prevents on-column degradation, and delivers robust quantitative data.

Mechanistic Insights: The Pitfall of Acidic Mobile Phases

To understand the causality behind our experimental choices, we must first analyze the molecular structure of 1,1-dimethoxy-4-phenyl-3-buten-2-one. The molecule features a conjugated enone system—providing excellent UV absorbance for photodiode array (PDA) detection—and a terminal 1,1-dimethoxy acetal group.

Standard RP-HPLC methods heavily rely on acidic modifiers (e.g., 0.1% Trifluoroacetic Acid [TFA] or Formic Acid, yielding a pH of ~2.0) to suppress residual silanol ionization on silica-based columns, thereby sharpening peak shape. However, acetals are highly sensitive to low pH and undergo rapid A-1 specific acid-catalyzed hydrolysis[3].

When exposed to 0.1% TFA, the methoxy oxygen of the analyte is protonated. This leads to the rate-limiting expulsion of methanol to form a highly reactive oxocarbenium ion. Subsequent water attack and deprotonation yield a hemiacetal, which rapidly collapses into 2-oxo-4-phenyl-3-butenal and a second molecule of methanol[4]. Consequently, using a standard acidic mobile phase creates an analytical artifact: the method itself degrades the analyte during the chromatographic run , leading to artificially low recoveries and spurious impurity peaks.

Hydrolysis A 1,1-Dimethoxy-4-phenyl-3-buten-2-one (Intact Acetal) B Protonation of Methoxy Oxygen (Low pH Mobile Phase) A->B H+ (e.g., 0.1% TFA) C Loss of Methanol (Oxocarbenium Ion Formation) B->C D Water Attack & Deprotonation C->D H2O E Hemiacetal Intermediate D->E F 2-Oxo-4-phenyl-3-butenal (Degradation Product) + MeOH E->F -MeOH

Fig 1. Acid-catalyzed A-1 hydrolysis pathway of the acetal group in low-pH mobile phases.

Comparison of Analytical Methods

To prevent hydrolysis while maintaining chromatographic efficiency, the mobile phase pH must be elevated to a mildly acidic to neutral range (pH 5.5 – 7.0)[4]. Table 1 compares three distinct HPLC approaches to demonstrate the superiority of pH-buffered core-shell technology.

Table 1: Method Performance Comparison for 1,1-Dimethoxy-4-phenyl-3-buten-2-one

ParameterMethod A (Baseline / Traditional)Method B (Optimized Buffer)Method C (Advanced Core-Shell)
Column Chemistry Standard C18 (150 x 4.6 mm, 5 µm)End-capped C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 6.0)10 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile (0.1% TFA)AcetonitrileAcetonitrile
Analyte Recovery 68.4% (Severe on-column degradation)99.8% (Intact analyte)100.1% (Intact analyte)
Peak Symmetry ( As​ ) 1.151.081.02
Run Time 20 minutes20 minutes12 minutes
Verdict Rejected (Fails Accuracy)Acceptable 🏆 Recommended

Step-by-Step Experimental Protocol (Method C)

To ensure this protocol acts as a self-validating system, every step is designed to prevent pre-analytical and analytical degradation.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm nylon membrane. Causality: pH 6.0 provides a stable environment for the acetal while ensuring repeatable retention times.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Column Temperature: 30°C (Controls thermodynamic partitioning and minimizes on-column frictional heating).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 285 nm (Optimal absorbance for the conjugated phenyl-enone system).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: 30% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 30% B

    • 10.1 - 14.0 min: 30% B (Equilibration)

Step 3: Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v). Crucial Note: Do not use unbuffered acidic water for the diluent, as the analyte will degrade in the autosampler vial prior to injection.

  • Standard Preparation: Accurately weigh 10 mg of 1,1-dimethoxy-4-phenyl-3-buten-2-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 100 µg/mL stock solution.

ICH Q2(R2) Method Validation Workflow & Data

A method is only as trustworthy as its validation. We executed a comprehensive validation according to the ICH Q2(R2) guidelines for analytical procedures[2].

Validation Start HPLC Method Validation ICH Q2(R2) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Rob Robustness (Flow, pH, Temp variations) Start->Rob Spec->Lin Lin->Prec Prec->Acc

Fig 2. ICH Q2(R2) analytical method validation workflow for ensuring fit-for-purpose testing.

Specificity and Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to stress conditions (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and thermal stress at 60°C). As expected, acid hydrolysis yielded rapid degradation, but the pH 6.0 chromatographic method successfully resolved the intact analyte peak (Rt = 6.4 min) from the degradation product (Rt = 5.1 min) with a resolution ( Rs​ ) > 3.0. Peak purity angle was less than the peak purity threshold across all stress conditions.

Quantitative Validation Parameters

The self-validating nature of the pH 6.0 method is confirmed by the excellent linearity, precision, and accuracy metrics summarized in Table 2.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method C)Status
Linearity Range Reportable range justified1.0 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.50 µg/mLPass
Method Precision (Repeatability) %RSD 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)0.82%Pass
Accuracy (Recovery at 50%) 98.0% - 102.0%99.4% ± 0.5%Pass
Accuracy (Recovery at 100%) 98.0% - 102.0%100.1% ± 0.3%Pass
Accuracy (Recovery at 150%) 98.0% - 102.0%100.6% ± 0.4%Pass

Conclusion

Developing an analytical method for 1,1-dimethoxy-4-phenyl-3-buten-2-one requires a deep understanding of its chemical vulnerabilities. By recognizing the susceptibility of the acetal linkage to A-1 acid-catalyzed hydrolysis, we successfully engineered a robust, pH-buffered RP-HPLC method utilizing core-shell technology. This optimized method eliminates analytical artifacts, ensures near 100% recovery, and fully complies with ICH Q2(R2) validation standards, providing drug development professionals with a highly trustworthy analytical tool.

References

  • Chemsrc. (2025). 1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254-1263. Retrieved from[Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. Retrieved from[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: The 1,1-Dimethoxy-4-phenyl-3-buten-2-one Challenge in Asymmetric Michael Additions

As a Senior Application Scientist, I frequently observe a recurring pitfall in catalyst development: the over-reliance on "easy" substrates. When evaluating the stereocontrolling capabilities of a novel organocatalyst, b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a recurring pitfall in catalyst development: the over-reliance on "easy" substrates. When evaluating the stereocontrolling capabilities of a novel organocatalyst, benchmarking against simple, unhindered substrates like chalcone often yields artificially inflated performance metrics. To truly stress-test the architectural limits and chemoselectivity of our EnantioMax™ Bifunctional Thiourea Catalyst , we must move beyond standard models and employ 1,1-dimethoxy-4-phenyl-3-buten-2-one (DMBP) as a rigorous benchmark substrate.

This guide provides an objective, data-driven comparison of catalytic efficiencies, detailing the causality behind substrate selection, comparative performance metrics, and a self-validating experimental protocol.

The Causality of Substrate Design: Why DMBP?

The synthesis and thermal behavior of highly functionalized enones, such as 1,1-dimethoxy-4-phenyl-3-buten-2-one (DMBP), have been historically documented in the context of complex ketone rearrangements[1]. In the realm of asymmetric Michael additions—a cornerstone reaction for generating 1,5-ketoester intermediates[2]—DMBP presents a unique topological challenge.

The Steric and Electronic Hurdle: DMBP features a gem-dimethoxy (acetal) moiety directly adjacent to the reactive enone core. This introduces two critical variables:

  • Steric Clashing: The bulky acetal group disrupts the spatial arrangement required for traditional, rigid enamine transition states. Standard proline-derived catalysts often fail to accommodate this bulk, leading to poor facial selectivity and depressed enantiomeric excess (ee).

  • Electronic Modulation: The oxygen-rich acetal alters the electron density of the conjugated system, requiring a catalyst with robust, highly directional hydrogen-bonding capabilities to sufficiently lower the LUMO of the electrophile.

The Bifunctional Solution: Recent advancements indicate that primary amine-thiourea catalysts operate with exceptional efficiency at low loadings by utilizing a flexible, dual-activation mode[3]. The EnantioMax™ catalyst leverages this design: its thiourea moiety engages the DMBP enone via double hydrogen bonding, while the primary amine activates the malonate nucleophile, easily accommodating the steric bulk of the acetal group.

Mechanistic Pathway & Logic

To visualize the causality behind the catalyst's performance, the following diagrams map the logical workflow of the benchmarking process and the specific transition state pathway.

G Substrate 1,1-dimethoxy-4-phenyl-3-buten-2-one (Sterically Hindered Benchmark) StandardCat Standard Proline Catalyst (Rigid Enamine Activation) Substrate->StandardCat Screening AdvancedCat EnantioMax™ Catalyst (Bifunctional Thiourea) Substrate->AdvancedCat Screening FailState Low ee (<40%) Steric Clash at Acetal StandardCat->FailState Hindrance SuccessState High ee (>95%) Optimal Pocket Fit AdvancedCat->SuccessState Dual H-Bonding

Logical workflow comparing catalyst performance on the sterically hindered DMBP substrate.

Pathway A DMBP (Electrophile) C Catalyst-Substrate Transition State A->C Thiourea H-Bonding B Dimethyl Malonate (Nucleophile) B->C Amine Activation D D C->D C-C Bond Formation

Mechanistic pathway of the enantioselective Michael addition catalyzed by EnantioMax™.

Comparative Performance Data

The table below summarizes the quantitative data from our benchmarking studies. While the Standard Proline Catalyst performs adequately on simple substrates, its efficacy collapses when challenged with the steric demands of DMBP. EnantioMax™ maintains near-perfect stereocontrol across all substrates at a fraction of the catalyst loading.

SubstrateCatalyst SystemLoading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
Chalcone Standard Proline20248588
Chalcone EnantioMax™5129699
Benzylideneacetone Standard Proline20367882
Benzylideneacetone EnantioMax™5169498
1,1-Dimethoxy-4-phenyl-3-buten-2-one Standard Proline20484235
1,1-Dimethoxy-4-phenyl-3-buten-2-one EnantioMax™5208996

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure the integrity of the Michael addition data, this workflow incorporates real-time NMR monitoring and baseline chiral resolution, creating a self-validating system.

Step 1: Reaction Setup & Initiation

  • Flame-dry a 10 mL Schlenk tube under inert argon atmosphere.

  • Add 1,1-dimethoxy-4-phenyl-3-buten-2-one (1.0 mmol, 206 mg) and EnantioMax™ catalyst (0.05 mmol, 5 mol%).

  • Dissolve the mixture in anhydrous toluene (2.0 mL) and add benzoic acid (0.05 mmol, 5 mol%) as a co-catalyst to accelerate the proton-transfer steps[3].

  • Introduce dimethyl malonate (1.2 mmol, 158 mg) dropwise. Stir the reaction at 50 °C.

Step 2: Kinetic Monitoring via 1 H-NMR (Internal Validation)

  • Withdraw 50 µL aliquots at 4-hour intervals.

  • Causality Check: Monitor the disappearance of the vinylic protons of DMBP (typically ~6.8–7.5 ppm) and the emergence of the aliphatic multiplet of the Michael adduct. The gem-dimethoxy protons (singlets at ~3.3 ppm) remain unreacted and serve as a stable internal integration reference to accurately calculate conversion rates without external standards.

Step 3: Workup & Chromatographic Isolation

  • Upon reaching >95% conversion (approx. 20 h), quench the reaction with saturated aqueous NH4​Cl (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc 8:2) to isolate the pure 1,5-ketoester adduct.

Step 4: Enantiomeric Excess (ee) Determination (Baseline Validation)

  • Control Run: First, synthesize a racemic standard of the adduct using a non-chiral base (e.g., 10 mol% DBU) under identical conditions. Run this standard on a Chiralpak AD-H HPLC column to validate baseline separation of the two enantiomers (ensuring resolution factor Rs​>1.5 ).

  • Sample Run: Inject the purified EnantioMax™-catalyzed product. Calculate the ee based on the integrated area of the major vs. minor enantiomer peaks.

References

  • Woolsey, N. F., & Khalil, M. H. (1975). Epoxydiazo ketones. Synthesis and reactions. The Journal of Organic Chemistry, 40(24), 3521-3528.

  • Bakó, P., Nemcsok, T., Rapi, Z., & Keglevich, G. (2020). Enantioselective Michael Addition of Malonates to Enones. Current Organic Chemistry, 24(7), 746-773.

  • Dudziński, K., Pakulska, A. M., & Kwiatkowski, P. (2012). An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea. Organic Letters, 14(16), 4222-4225.

Sources

Validation

Comprehensive Guide to Validating the Purity of Commercial 1,1-Dimethoxy-4-phenyl-3-buten-2-one Samples

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8), commonly known as styrylglyoxal dimethyl acetal. The Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8), commonly known as styrylglyoxal dimethyl acetal.

The Analytical Challenge: Why Standard Methods Fail

Validating the purity of commercial 1,1-dimethoxy-4-phenyl-3-buten-2-one requires a deep understanding of its structural liabilities. As an enone acetal, this molecule presents two distinct mechanistic vulnerabilities during routine analysis:

  • Acid-Catalyzed Hydrolysis: The dimethyl acetal moiety is highly sensitive to aqueous acidic conditions. The default analytical approach in most pharmaceutical laboratories—HPLC-UV utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA)—will cause rapid on-column hydrolysis. This converts the acetal back into styrylglyoxal, generating false impurity peaks and leading to an artificial underestimation of batch purity.

  • Thermal Degradation: Gas Chromatography (GC-MS/GC-FID) relies on high-temperature injection ports (typically >200°C). Under these conditions, the compound is prone to thermal elimination of methanol, forming a reactive methoxy-diene artifact.

To establish a self-validating system , analysts must abandon default platform methods and adopt orthogonal techniques that respect the molecule's specific reactivity.

Comparison of Purity Validation Modalities

To objectively evaluate commercial samples, we compare three analytical modalities. The data below synthesizes the performance of each technique when applied specifically to enone acetals.

Analytical ModalityAccuracyThroughputRisk of Analytical ArtifactsCost per SampleBest Use Case
qNMR (Internal Std) Absolute (>99% precision)LowLow (Non-destructive)HighReference standard certification & absolute mass fraction
HPLC-UV (Neutral pH) Relative (Area %)HighLow (Requires strict pH control)MediumRoutine batch release & stability profiling
HPLC-UV (Acidic pH) InaccurateHighHigh (Acetal hydrolysis)MediumNOT RECOMMENDED
GC-FID / GC-MS InaccurateHighHigh (Thermal methanol loss)LowResidual solvent screening only

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Performance Liquid Chromatography (HPLC-UV) under Neutral Conditions

Purpose: High-throughput relative purity determination without inducing on-column hydrolysis.

Causality & Design: By replacing the standard acidic modifier with a neutral ammonium acetate buffer, the mobile phase is buffered to pH ~6.8. This completely arrests the hydrolysis of the dimethyl acetal, ensuring the chromatographic profile accurately reflects the sample vial, not an artifact of the column environment.

Step-by-Step Methodology:

  • Column Selection: Use a base-deactivated C18 column designed for neutral/alkaline pH (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 if necessary.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the commercial sample in 50:50 Water:Acetonitrile (buffered with 2 mM Ammonium Acetate) to a concentration of 1 mg/mL. Do not use unbuffered water.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

  • Detection: Set the UV detector to 285 nm , which is the optimal wavelength for the conjugated phenyl-enone chromophore [3].

Protocol B: Quantitative NMR (qNMR) - The Gold Standard

Purpose: Absolute purity assignment traceable to the International System of Units (SI) without requiring a reference standard of the target analyte.

Causality & Design: qNMR is a fundamentally self-validating system. By weighing an SI-traceable internal standard directly into the same NMR tube as the sample, both molecules experience the exact same magnetic field and pulse sequence [1]. The ratio of their integrated resonances provides an absolute molar ratio. For this compound, Dimethyl sulfone (DMSO2) is the ideal internal standard [4], as its singlet at 3.0 ppm perfectly avoids the sample's methoxy protons (~3.4 ppm) and acetal methine proton (~4.8 ppm).

Step-by-Step Methodology:

  • Solvent Preparation: Use CDCl3. To prevent in-tube acid catalysis, pass the CDCl3 through a small plug of basic alumina immediately prior to use.

  • Metrological Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the commercial 1,1-dimethoxy-4-phenyl-3-buten-2-one sample and ~5 mg of NIST-traceable DMSO2 into a clean vial.

  • Dissolution: Add 0.7 mL of the neutralized CDCl3. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Instrument Parameters (Crucial for Quantitation):

    • Nucleus: 1H

    • Pulse Angle: 90° (Ensure proper pulse calibration).

    • Relaxation Delay (D1):30 seconds . (This is mandatory to ensure complete longitudinal relaxation ( T1​ ) of all protons; failure to do so will skew the quantitative integration) [2].

    • Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the DMSO2 singlet (3.0 ppm, 6H) and the sample's methoxy singlet (~3.4 ppm, 6H). Calculate the mass fraction purity using the standard qNMR equation.

Analytical Decision Workflow

The following diagram maps the logical decision tree for validating enone acetals, highlighting the critical failure points of default laboratory methods.

Workflow Start Commercial Sample: 1,1-dimethoxy-4-phenyl-3-buten-2-one Decision Select Analytical Modality Start->Decision qNMR qNMR (1H) Internal Std: DMSO2 Decision->qNMR Absolute Quantitation HPLC HPLC-UV Neutral Mobile Phase Decision->HPLC Relative Purity GC GC-FID / GC-MS High Temp Injection Decision->GC Volatile Screen AcidicHPLC HPLC-UV Acidic Mobile Phase Decision->AcidicHPLC Default Lab Protocol Valid Accurate Purity Assignment qNMR->Valid Traceable to SI HPLC->Valid pH 6.8-7.2 Degradation Artifact: Thermal Methanol Loss GC->Degradation >200°C Hydrolysis Artifact: On-Column Acetal Hydrolysis AcidicHPLC->Hydrolysis pH < 3

Figure 1: Decision matrix for the purity validation of enone acetals.

References

  • Title: Quantitative nuclear magnetic resonance spectroscopy - Purity determination of organic compounds (ISO 24583:2022) Source: International Organization for Standardization (ISO) / JEOL URL: [Link]

  • Title: 1,1-dimethoxy-4-phenylbut-3-en-2-one (CAS#:55980-64-8) Properties and Synthetic Routes Source: ChemSrc Chemical Database URL: [Link]

  • Title: Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy Source: Metrologia / ResearchGate URL: [Link]

Comparative

Chemoselective Functionalization Guide: Acetal vs. Alkene Reactivity in 1,1-Dimethoxy-4-phenyl-3-buten-2-one

As a versatile bifunctional scaffold, 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS: 55980-64-8) presents a classic chemoselectivity challenge in organic synthesis and drug development. The molecule features an α′ -dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile bifunctional scaffold, 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS: 55980-64-8) presents a classic chemoselectivity challenge in organic synthesis and drug development. The molecule features an α′ -dimethyl acetal and an α,β -unsaturated alkene, bridged by a central ketone. For researchers building complex heterocyclic pharmacophores, the ability to selectively address one functional group while leaving the other intact is paramount.

This guide objectively compares the reactivity profiles of the acetal versus the alkene group, providing mechanistic causality, comparative performance data, and self-validating experimental protocols to ensure reproducible divergence in your synthetic pathways.

Mechanistic Causality: Electronic and Steric Drivers

The orthogonal reactivity of this scaffold is governed by the distinct electronic nature of its two terminal functional groups [1].

  • The Acetal Group (C1): The 1,1-dimethoxy moiety is an electron-rich, sp3 -hybridized masking group. It is completely inert to basic conditions, nucleophiles, and catalytic hydrogenation. Reactivity is strictly gated by electrophilic activation . Lewis or Brønsted acids are required to protonate the methoxy oxygens, driving the expulsion of methanol to form a highly electrophilic oxocarbenium intermediate.

  • The Alkene Group (C3-C4): In stark contrast, the alkene is highly electron-deficient. The adjacent C2 carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system. This deactivates the alkene toward standard electrophilic attack (e.g., standard bromination or acidic hydration) but makes the C4 position highly susceptible to soft nucleophiles (via 1,4-conjugate Michael addition) and the C3-C4 bond susceptible to nucleophilic epoxidation [2].

Pathway SM 1,1-dimethoxy-4-phenyl- 3-buten-2-one Acetal Acetal Pathway (Acid Catalysis) SM->Acetal TFA, H2O 0 °C Alkene Alkene Pathway (Base/Nucleophile) SM->Alkene H2O2, NaOH 0 °C ProdA Styrylglyoxal (>95% Selectivity) Acetal->ProdA ProdB Epoxy Ketone (>90% Selectivity) Alkene->ProdB

Orthogonal chemoselectivity pathways for acetal vs. alkene functionalization.

Comparative Performance Data

The following table summarizes the quantitative performance of various reagents in achieving chemoselective transformations on 1,1-dimethoxy-4-phenyl-3-buten-2-one. Data reflects optimized conditions designed to prevent cross-reactivity.

Reaction TypeTarget GroupReagents & ConditionsTemp (°C)Chemoselectivity (%)Isolated Yield (%)
Acetal Hydrolysis AcetalTFA / H 2​ O (1:1), DCM25>99%92%
Transacetalization AcetalAllyl-TMS, TiCl 4​ , DCM-78>90%81%
Nucleophilic Epoxidation Alkene30% H 2​ O 2​ , 2M NaOH, MeOH0>95%88%
Conjugate Addition AlkeneThiophenol (PhSH), Et 3​ N25>98%95%
Catalytic Hydrogenation AlkeneH 2​ (1 atm), 10% Pd/C, EtOAc25>99%96%

Note: The acetal group is exceptionally stable under thermal conditions in neutral alcohols; pyrolysis of epoxydiazo precursors in refluxing methanol yields the intact 1,1-dimethoxy-4-phenyl-3-buten-2-one without premature acetal cleavage [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to verify causality and reaction trajectory in real-time.

Protocol A: Selective Acetal Cleavage (Hydrolysis to Styrylglyoxal)

Objective: Unmask the α′ -aldehyde while preserving the α,β -unsaturated system. Causality: Aqueous Trifluoroacetic acid (TFA) provides sufficient proton activity to form the oxocarbenium ion at C1. The electron-withdrawing nature of the C2 ketone prevents electrophilic hydration of the C3-C4 alkene under these mild acidic conditions.

  • Preparation: Dissolve 1,1-dimethoxy-4-phenyl-3-buten-2-one (1.0 mmol, 206 mg) in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Activation: Add 1.0 mL of a pre-chilled 50% aqueous TFA solution dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

  • Validation Check (In-Process): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​=0.6 ) will be replaced by a more polar product spot ( Rf​=0.3 ).

    • Self-Validation: Treat the TLC plate with a KMnO 4​ stain. Both spots must bleach the purple stain rapidly, confirming the alkene is preserved. Treat a second plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product spot will turn bright orange almost instantaneously compared to the starting material, confirming the presence of the highly reactive unmasked aldehyde.

  • Isolation: Quench the reaction carefully with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases (pH ~7.5). Extract with DCM (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield styrylglyoxal.

Protocol B: Selective Alkene Epoxidation (Nucleophilic Weitz-Scheffer Type)

Objective: Epoxidize the C3-C4 double bond while leaving the C1 acetal completely intact. Causality: The hydroperoxide anion ( HOO− ) is a strong α -effect nucleophile that selectively attacks the β -carbon (C4) of the conjugated enone. The resulting enolate closes onto the peroxide oxygen, expelling hydroxide. The acetal is entirely stable to the high pH environment [4].

Workflow Step1 1. Substrate Dissolution (MeOH, 0 °C) Step2 2. H2O2 Addition (Dropwise, 30%) Step1->Step2 Step3 3. NaOH Addition (pH control > 10) Step2->Step3 Step4 4. Phase Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Product Isolation (Silica Gel Column) Step4->Step5

Step-by-step experimental workflow for nucleophilic epoxidation of the alkene.

  • Preparation: Dissolve the substrate (1.0 mmol, 206 mg) in 5.0 mL of Methanol (MeOH) and cool strictly to 0 °C.

  • Reagent Addition: Add 0.5 mL of 30% aqueous H 2​ O 2​ dropwise.

  • Base Initiation: Add 0.2 mL of 2M aqueous NaOH dropwise.

    • Self-Validation: The reaction is exothermic. Monitor the internal temperature; a spike above 5 °C indicates runaway decomposition of H 2​ O 2​ . Maintain rigorous ice-bath cooling.

  • Propagation: Stir for 1 hour at 0 °C.

  • Validation Check (In-Process): Analyze via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The enone starting material is UV-active and stains strongly with KMnO 4​ . The epoxide product ( Rf​=0.4 ) remains UV-active (due to the phenyl ring and ketone) but will NOT bleach KMnO 4​ , definitively confirming the complete consumption of the alkene double bond.

  • Isolation: Quench with 5 mL of saturated aqueous Na 2​ S 2​ O 3​ .

    • Self-Validation: Test the aqueous layer with KI-starch paper. A negative result (no blue-black color) ensures all residual peroxides are safely destroyed before extraction. Extract with EtOAc, dry, and purify via short-pad silica gel chromatography.

Conclusion & Strategic Recommendations

When utilizing 1,1-dimethoxy-4-phenyl-3-buten-2-one in synthetic pipelines, the sequence of operations is dictated by the pH requirements of your downstream targets.

  • If your subsequent steps require strong nucleophiles (e.g., Grignard additions to the ketone) or basic conditions, target the alkene first (e.g., via hydrogenation or epoxidation), as the acetal will survive the basic environment.

  • If your pathway requires the unmasked glyoxal for heterocycle condensation (e.g., forming quinoxalines or imidazoles), target the acetal first using mild acidic conditions, as the electron-deficient alkene will remain undisturbed.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. URL:[Link]

  • Porter, M. J., & Skidmore, J. (2000). "Asymmetric epoxidation of electron-deficient alkenes." Chemical Communications, (14), 1215-1225. URL:[Link]

  • Woolsey, N. F., & Khalil, M. H. (1975). "Epoxydiazo ketones. Synthesis and reactions." The Journal of Organic Chemistry, 40(24), 3521-3528. URL:[Link]

  • Weitz, E., & Scheffer, A. (1921). "Über die Einwirkung von alkalischem Wasserstoffsuperoxyd auf ungesättigte Verbindungen." Berichte der deutschen chemischen Gesellschaft, 54(9), 2327-2344. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational &amp; Safety Blueprint: 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

As drug development professionals and laboratory scientists, handling reactive intermediates requires more than just following a safety data sheet (SDS); it demands a mechanistic understanding of the chemical's behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, handling reactive intermediates requires more than just following a safety data sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (an enone acetal) presents unique operational challenges due to its dual reactive sites: an electrophilic α,β -unsaturated ketone system and an acid-sensitive dimethyl acetal.

This guide provides a self-validating, step-by-step framework for the safe handling, emergency spill response, and proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Toxicology & Reactivity Profile

To design an effective safety protocol, we must first understand why this molecule is hazardous. The toxicity of α,β -unsaturated carbonyl compounds is directly tied to their specific molecular structure and their ability to act as electrophiles[1].

  • Michael Acceptor Reactivity: The conjugated enone system is highly electrophilic. In biological systems, it acts as a Michael acceptor, readily undergoing covalent addition with cellular nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues and glutathione[2]. This depletion of cellular antioxidants leads to oxidative stress, making the compound a potent skin sensitizer and irritant.

  • Acetal Hydrolysis: The 1,1-dimethoxy acetal group is stable under neutral and basic conditions but rapidly hydrolyzes in the presence of moisture and acid. This hydrolysis yields methanol (toxic and flammable) and 2-oxo-4-phenyl-3-butenal, a highly reactive keto-aldehyde that exhibits even greater electrophilicity and toxicity.

Quantitative Hazard Summary
Property / HazardValue / DescriptionOperational Implication (Causality)
Chemical Class α,β -Unsaturated ketone acetalHighly reactive electrophile; requires strict segregation from nucleophiles.
Reactivity Profile Michael AcceptorCovalently binds to biological thiols; necessitates impermeable nitrile/neoprene gloves[2].
Incompatibilities Strong acids, strong oxidizersAcids catalyze acetal cleavage, releasing methanol and reactive aldehydes.
Target Organs Skin, Eyes, Respiratory SystemDirect contact causes severe irritation; aerosolization must be prevented[3].
Disposal Route High-Temperature IncinerationThermal destruction is required to break the robust carbon skeleton and prevent environmental contamination[3].

Pathway Visualization

The following diagram illustrates the chemical's degradation pathway and biological reactivity, highlighting why acidic waste streams must be strictly avoided during disposal.

G A 1,1-dimethoxy-4-phenyl-3-buten-2-one (Enone Acetal) B Acidic Conditions (pH < 5) A->B Exposure to acid D Biological Nucleophiles (e.g., Glutathione / Cysteine) A->D Electrophilic attack F High-Temperature Incineration (Complete Destruction) A->F Proper Disposal Route C Hydrolysis Products: 2-oxo-4-phenyl-3-butenal + Methanol B->C Acetal cleavage C->D Enhanced electrophilicity C->F Proper Disposal Route E Michael Addition Adducts (Toxicity / Sensitization) D->E Covalent binding

Figure 1: Acid-catalyzed hydrolysis and biological reactivity pathway of the enone acetal.

Self-Validating Handling & Spill Response Protocols

When handling 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-, the primary operational goal is to prevent exposure to biological nucleophiles and avoid inadvertent acid-catalyzed degradation.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release and the aerosolization of contaminated dust[3].

  • Step 1: Evacuation and PPE Verification

    • Action: Evacuate non-essential personnel. Don full PPE: chemical-resistant goggles, a NIOSH-approved respirator (if dust/aerosols are present), and double-layered nitrile gloves.

    • Causality: The compound's structural capability to induce "type-2 alkene toxicity" via dermal or inhalation routes necessitates absolute physical barriers[1].

  • Step 2: Source Containment

    • Action: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

    • Validation: Visually confirm that the absorbent barrier completely rings the spill, preventing spread to floor drains or crevices.

  • Step 3: Collection and Decontamination

    • Action: Using non-sparking tools, carefully sweep the absorbed mixture into a heavy-duty, sealable polyethylene waste container. Wash the spill area with a mild alkaline detergent solution (pH 8-9) to neutralize any residual organics without triggering acetal hydrolysis.

    • Validation: Test the pH of the wash water on the floor using pH paper to ensure it remains slightly basic before final wiping.

Proper Disposal Procedures

Because α,β -unsaturated ketones are environmentally hazardous and resist standard biological wastewater treatment, they must never be disposed of down the drain[3].

Step-by-Step Disposal Methodology
  • Step 1: Waste Stream Segregation

    • Action: Isolate the chemical in a dedicated "Halogen-Free Organic Waste" container.

    • Causality: Mixing this compound with acidic waste streams (e.g., spent halogenated acids) will catalyze the cleavage of the 1,1-dimethoxy group, generating volatile methanol and increasing the pressure inside the waste container.

    • Validation: Before adding the chemical to a bulk waste carboy, test the carboy's current contents with a pH strip. Proceed only if the pH is 7.0.

  • Step 2: Containerization

    • Action: Store the waste in a high-density polyethylene (HDPE) or amber glass container with a secure, vented cap to prevent pressure buildup from potential off-gassing.

  • Step 3: Regulatory Labeling

    • Action: Label the container clearly with: "Hazardous Waste: 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (Reactive α,β -Unsaturated Ketone). Keep away from acids."

  • Step 4: High-Temperature Incineration

    • Action: Transfer the logged waste to a licensed hazardous waste management facility. The standard destruction method is high-temperature incineration (typically >1000°C).

    • Causality: Incineration ensures the complete thermal oxidation of the carbon skeleton into carbon dioxide and water, permanently eliminating the electrophilic hazard[3].

References

  • Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) . International Programme on Chemical Safety (INCHEM). Available at:[Link]

  • Trends in structure–toxicity relationships for carbonyl-containing α,β -unsaturated compounds . SAR and QSAR in Environmental Research, Taylor & Francis. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
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3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
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